molecular formula C8H16NNaO2 B1387862 Caprylohydroxamic acid sodium salt CAS No. 50292-00-7

Caprylohydroxamic acid sodium salt

Cat. No.: B1387862
CAS No.: 50292-00-7
M. Wt: 181.21 g/mol
InChI Key: JAPBBWACDUYBEX-UHFFFAOYSA-N
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Description

Caprylohydroxamic acid sodium salt is a useful research compound. Its molecular formula is C8H16NNaO2 and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;N-oxidooctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO2.Na/c1-2-3-4-5-6-7-8(10)9-11;/h2-7H2,1H3,(H-,9,10,11);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPBBWACDUYBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance and Synthesis of Caprylohydroxamic Acid and Its Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Synthesis of Sodium Caprylohydroxamate

Caprylohydroxamic acid (CHA), an eight-carbon fatty hydroxamic acid derived from coconut oil, and its corresponding sodium salt, sodium caprylohydroxamate, have garnered significant attention across the pharmaceutical, cosmetic, and materials science sectors.[1][2] Functioning as a potent chelating agent, CHA exhibits broad-spectrum antimicrobial and antifungal properties, positioning it as a highly effective preservative and an alternative to traditional parabens in a multitude of formulations.[3][4][5] Its utility extends to pharmaceutical applications, where the hydroxamic acid moiety is a key pharmacophore in drug candidates, notably as an inhibitor for enzymes like matrix metalloproteinases and histone deacetylases.[2]

The synthesis of hydroxamic acids is a cornerstone reaction in medicinal chemistry, yet it presents unique challenges related to the stability and reactivity of the hydroxylamine nucleophile.[6][7] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive, field-proven protocol for the synthesis of caprylohydroxamic acid, followed by its conversion to the highly soluble and versatile sodium salt. We will delve into the mechanistic underpinnings of the reaction, justify critical process parameters, and provide a self-validating, step-by-step methodology designed for reproducibility and high purity.

Chapter 1: Foundational Principles of Hydroxamate Synthesis from Esters

The most robust and industrially scalable route to caprylohydroxamic acid is the nucleophilic acyl substitution reaction between a caprylate ester and hydroxylamine.[6] This method is favored over alternatives, such as those starting from acyl chlorides, due to milder reaction conditions and more benign byproducts.[8][9]

The Core Reaction Mechanism

The reaction proceeds via the attack of the highly nucleophilic nitrogen atom of free hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of the ester. The choice of hydroxylamine in its free base form is critical; however, it is often supplied as a more stable hydroxylamine hydrochloride salt (NH₂OH·HCl).[7] Therefore, the in situ generation of the free hydroxylamine using a base is the first crucial step in the synthesis.

The general mechanism is outlined below:

  • Deprotonation: A base abstracts a proton from hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile.

  • Nucleophilic Attack: The lone pair on the nitrogen of hydroxylamine attacks the carbonyl carbon of the caprylate ester, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred, typically to the alkoxide group.

  • Elimination: The tetrahedral intermediate collapses, eliminating the alcohol (methanol or ethanol) as a leaving group and forming the stable hydroxamic acid functional group.

Reaction_Mechanism cluster_0 Step 1: In Situ Generation of Nucleophile cluster_1 Step 2: Nucleophilic Acyl Substitution NH2OH_HCl Hydroxylamine HCl (NH₃OH⁺Cl⁻) NH2OH_Free Free Hydroxylamine (NH₂OH) NH2OH_HCl->NH2OH_Free + Base Base Base (e.g., KOH) Base->NH2OH_Free Salt Salt Byproduct (e.g., KCl) Ester Caprylate Ester (R-CO-OR') NH2OH_Free->Ester Reacts with Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + NH₂OH CHA Caprylohydroxamic Acid (R-CO-NHOH) Tetrahedral_Intermediate->CHA - R'-OH Alcohol Alcohol Byproduct (R'-OH)

Fig 1. High-level overview of the two-stage reaction process.
Causality of Reagent Selection
  • Acyl Source (Substrate): Methyl or ethyl caprylate are the preferred substrates. They are readily available, relatively inexpensive, and the resulting methanol or ethanol byproducts are low-boiling and easily removed during workup.

  • Nucleophile Source: Hydroxylamine hydrochloride is the standard reagent due to its superior shelf stability compared to aqueous hydroxylamine solutions.[1][10][11] Safety is paramount , as concentrated hydroxylamine can be explosive; the hydrochloride salt mitigates this risk.[12][13]

  • Base: A strong base like potassium hydroxide (KOH) or sodium methoxide (NaOMe) is required to deprotonate the hydroxylammonium ion effectively.[10] The choice of a potassium salt over a sodium salt (e.g., KOH over NaOH) can be advantageous as the resulting potassium chloride (KCl) byproduct often has lower solubility in alcoholic solvents than NaCl, facilitating its removal by filtration.

  • Solvent: Anhydrous methanol or ethanol are the solvents of choice. They are excellent solvents for the reactants and do not interfere with the reaction, unlike water, which could lead to competitive hydrolysis of the ester.

Chapter 2: Process Workflow and Control Parameters

A successful synthesis relies on a well-defined workflow with strict control over key parameters. The diagram below illustrates the comprehensive process from starting materials to the final purified sodium salt.

Workflow cluster_CHA Part A: Caprylohydroxamic Acid (CHA) Synthesis cluster_Salt Part B: Sodium Salt Formation start Start Weigh Reagents reagent_prep Reagent Preparation 1. Dissolve NH₂OH·HCl in Methanol 2. Prepare Methanolic KOH start->reagent_prep reaction_setup Reaction - Cool NH₂OH·HCl solution to 0-5 °C - Add Methanolic KOH dropwise - Stir to precipitate KCl reagent_prep->reaction_setup ester_addition ester_addition reaction_setup->ester_addition reaction_run Reaction Progression - Allow to warm to RT (20-25 °C) - React for 2-4 hours ester_addition->reaction_run workup Workup & Isolation 1. Filter to remove KCl 2. Concentrate filtrate under vacuum 3. Acidify with HCl to pH 4-5 4. Cool to crystallize CHA reaction_run->workup purification Purification 1. Collect crude CHA by filtration 2. Recrystallize from Ethyl Acetate 3. Dry under vacuum workup->purification dissolution Dissolution Dissolve purified CHA in Ethanol purification->dissolution Proceed to Salt Formation neutralization Neutralization - Add stoichiometric NaOH solution dropwise - Monitor pH to ~8-9 dissolution->neutralization precipitation Precipitation & Isolation - Cool to induce crystallization - Filter to collect Sodium Salt neutralization->precipitation final_product Final Product Dry under vacuum to yield pure Sodium Caprylohydroxamate precipitation->final_product

Fig 2. Comprehensive workflow for synthesis and salt formation.

Chapter 3: Detailed Synthesis Protocol: Caprylohydroxamic Acid

This protocol details the synthesis of caprylohydroxamic acid from methyl caprylate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
ItemSpecification
Reagents
Methyl Caprylate>99% purity
Hydroxylamine Hydrochloride>99% purity
Potassium Hydroxide (KOH)ACS grade, pellets
Methanol (MeOH)Anhydrous, >99.8%
Ethyl Acetate (EtOAc)ACS grade
Hydrochloric Acid (HCl)2M aqueous solution
Equipment
Round-bottom flaskAppropriate size with magnetic stir bar
Magnetic stir plateWith cooling capabilities (ice bath)
Dropping funnelFor controlled addition of reagents
ThermometerTo monitor reaction temperature
Buchner funnel & flaskFor vacuum filtration
Rotary evaporatorFor solvent removal
pH paper or meterFor acidification step
Reagent Stoichiometry and Quantities
ReagentMolar Mass ( g/mol )Moles (mol)Mass / VolumeMolar Eq.
Methyl Caprylate158.240.115.82 g1.0
Hydroxylamine Hydrochloride69.490.1510.42 g1.5
Potassium Hydroxide (KOH)56.110.158.42 g1.5
Methanol (for NH₂OH·HCl)--100 mL-
Methanol (for KOH)--50 mL-

Rationale for Excess: A 1.5 molar excess of hydroxylamine and KOH is used to ensure the complete conversion of the limiting reagent, methyl caprylate, driving the reaction equilibrium towards the product.[10]

Step-by-Step Experimental Procedure
  • Preparation of Methanolic KOH: In a separate beaker, carefully dissolve 8.42 g of KOH pellets in 50 mL of anhydrous methanol. This reaction is exothermic; use an ice bath to control the temperature. Allow the solution to cool to room temperature before use.

  • Generation of Free Hydroxylamine:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 10.42 g of hydroxylamine hydrochloride and 100 mL of anhydrous methanol.

    • Cool the resulting slurry in an ice bath to 0-5 °C with continuous stirring.

    • Slowly add the prepared methanolic KOH solution dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. A thick white precipitate of potassium chloride (KCl) will form.

    • Stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete reaction.

  • Reaction with Methyl Caprylate:

    • While maintaining the cold temperature, add 15.82 g of methyl caprylate to the reaction mixture dropwise over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C).

    • Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation of Crude CHA:

    • Filter the reaction mixture through a Buchner funnel to remove the precipitated KCl. Wash the filter cake with a small amount of cold methanol (2 x 10 mL) to recover any entrained product.

    • Combine the filtrates and concentrate the solution using a rotary evaporator until most of the methanol is removed.

    • To the resulting oil/slurry, add ~100 mL of deionized water and stir.

    • Slowly add 2M HCl solution dropwise to acidify the mixture to a pH of 4-5. Caprylohydroxamic acid is a weak acid and will precipitate out of the aqueous solution upon acidification.

    • Cool the mixture in an ice bath for 1 hour to maximize crystallization.

    • Collect the white, crystalline crude product by vacuum filtration.

  • Purification by Recrystallization:

    • Transfer the crude solid to a beaker and add a minimal amount of hot ethyl acetate to dissolve it completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.

    • Collect the purified white crystals of caprylohydroxamic acid by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum at 40 °C. The expected purity is >99%.

Chapter 4: Protocol for Sodium Caprylohydroxamate Salt Formation

Principle of Conversion

The conversion of the purified caprylohydroxamic acid to its sodium salt is a straightforward acid-base neutralization reaction. The acidic proton on the hydroxyl group of CHA reacts with a stoichiometric amount of a sodium base to form the sodium salt and water.

Step-by-Step Procedure
  • Dissolution: Weigh the purified, dried caprylohydroxamic acid and dissolve it in a suitable solvent, such as ethanol (approx. 10 mL of ethanol per gram of CHA).

  • Neutralization:

    • Prepare a 1M solution of sodium hydroxide (NaOH) in water.

    • On a mole-for-mole basis with the starting CHA, add the 1M NaOH solution dropwise to the ethanolic solution of CHA with vigorous stirring. For example, if you start with 0.05 moles of CHA, you will add 50 mL of 1M NaOH.

    • Monitor the pH during the addition. The target endpoint is a pH of approximately 8-9.

  • Isolation:

    • The sodium salt may precipitate directly from the ethanol/water mixture. If not, the volume can be reduced on a rotary evaporator to induce precipitation.

    • Cool the mixture in an ice bath for 1 hour to ensure complete crystallization.

    • Collect the white solid of sodium caprylohydroxamate by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove any excess base.

  • Drying: Dry the final product under vacuum at 50 °C to a constant weight. Store in a desiccator, as the salt may be hygroscopic.

Chapter 5: Analytical Characterization

To validate the identity and purity of the synthesized products, a suite of analytical techniques should be employed.

  • Melting Point: Compare the observed melting point of the purified CHA with the literature value.

  • FTIR Spectroscopy: Confirm the presence of key functional groups. For CHA, expect characteristic peaks for O-H stretch (~3200 cm⁻¹), N-H stretch (~3100 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C-N stretch.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the molecular structure and assess purity by identifying characteristic chemical shifts and the absence of impurity signals (e.g., residual starting ester or solvents).

  • High-Performance Liquid Chromatography (HPLC): Quantify the purity of the final CHA and its sodium salt, which should typically exceed 99%.

Conclusion

This guide provides a detailed, scientifically-grounded framework for the synthesis of high-purity caprylohydroxamic acid and its subsequent conversion to sodium caprylohydroxamate. By understanding the underlying chemical principles and adhering to the described procedural controls, researchers can reliably produce this valuable compound for applications in drug development, cosmetics, and beyond. The emphasis on in situ nucleophile generation, temperature control, and rigorous purification ensures a robust and self-validating protocol, delivering a final product that meets the stringent quality standards required by the scientific community.

References

  • Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2011). Methods for Hydroxamic Acid Synthesis. Pharmaceutical Methods, 2(3), 133–143. [Link]

  • Massaro, A., Mordini, A., Reginato, G., Russo, F., & Taddei, M. (2007). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Synthesis, 2007(20), 3201-3204. [Link]

  • Cosmetic Ingredient Review. (2020). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. CIR Report. [Link]

  • Dankwardt, S. M., et al. (2005). Improved solution- and solid-phase preparation of hydroxamic acids from esters. Journal of Organic Chemistry, 70(12), 4873-4875.
  • Cosmetic Ingredient Review. (2019). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics (Draft Report). CIR Report. [Link]

  • Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354. [Link]

  • Fumagalli, G., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21876–21890. [Link]

  • Riva, E., et al. (2009). A continuous flow tubing reactor can be used to readily transform methyl or ethyl carboxylic esters into the corresponding hydroxamic acids. Journal of Organic Chemistry, 74(9), 3540-3543. [Link]

  • Google Patents. (2015). Process for preparing caprylhydroxamic acid. CN104592056A.
  • American Chemical Society. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]

  • Puracy. (2020). Caprylhydroxamic acid - What It Is and How It's Made. Puracy.com. [Link]

  • Google Patents. (2018). Preparation method of sodium 8- (2-hydroxybenzamido)
  • Google Patents. (1999).
  • Lingeba. (2023). 6 Applications of caprylohydroxamic acid. China Cosmetic Raw Material Supplier. [Link]

  • National Center for Biotechnology Information. (n.d.). Caprylohydroxamic acid sodium salt. PubChem Compound Database. [Link]

  • Google Patents. (2023).
  • Google Patents. (2017). Method for preparing octanohydroxamic acid by hydroxylamine hydrochloride and calcium oxide method. CN106699602A.
  • Springchem. (2022). Caprylhydroxamic Acid May Become A New Selling Point. Suzhou Springchem International Co., Ltd. [Link]

  • STAR Protocols. (2024). Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. Cell Press. [Link]

  • Glen Research. (n.d.). Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Glen Report 19.22. [Link]

  • Google Patents. (1975).
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hydroxylammonium chloride. Chemos. [Link]

  • MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(4), 886. [Link]

  • LEAP Online. (2005). Hydroxylamine hydrochloride MSDS. LEAP Online. [Link]

  • Google Patents. (n.d.). Refining and purifying method of sugammadex sodium crude product.
  • Avena Lab. (n.d.). Caprylhydroxamic Acid CG TDS ENG. Avena Lab. [Link]

Sources

caprylohydroxamic acid sodium salt metal chelating properties study

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metal Chelating Properties of Sodium Caprylohydroxamate

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Chelation in Modern Science

In the realms of pharmaceutical development, cosmetic science, and industrial chemistry, the control of metal ions is paramount. Unwanted metal ions can catalyze degradative reactions, compromise the stability of active ingredients, and reduce the shelf life of formulations. Synthetic chelating agents are indispensable tools, forming stable, soluble complexes with metal ions, thereby sequestering them and neutralizing their reactivity.[1] Among the diverse classes of chelating agents, hydroxamic acids stand out for their strong affinity for various metal ions, particularly hard cations like Fe³⁺.[2][3]

This guide provides a deep dive into the metal chelating properties of a specific, highly effective molecule: caprylohydroxamic acid (CHA), primarily in its sodium salt form (sodium caprylohydroxamate). As an amino acid derivative from coconut oil, CHA has gained prominence not only for its chelating ability but also for its function as a gentle, broad-spectrum preservative, particularly effective at neutral pH where many traditional preservatives falter.[4][5][6] We will move beyond a simple description of its function to a detailed exploration of the underlying chemistry and the rigorous analytical methodologies used to characterize its chelating efficacy. This document is intended for researchers, formulation scientists, and drug development professionals who require a robust, technical understanding of how to study and apply the principles of metal chelation.

The Chemistry of Caprylohydroxamate Chelation

Caprylohydroxamic acid (N-hydroxyoctanamide) is an organic compound featuring a hydroxamic acid functional group (-CONHOH) attached to an eight-carbon aliphatic chain.[5] The sodium salt is formed by the deprotonation of the hydroxylamine proton, creating the caprylohydroxamate anion.

The chelating power of hydroxamic acids stems from the hydroxamate functional group, which acts as a bidentate ligand.[2] This means it can bind to a single metal ion through two separate donor atoms—in this case, the two oxygen atoms of the carbonyl and hydroxylamine moieties. This forms a stable, five-membered ring structure with the metal ion at its center. The formation of such a ring structure is entropically favorable and is a key reason for the high stability of the resulting metal complexes.[7]

The primary mechanism of action involves the deprotonated anion, C₇H₁₅C(=O)NHO⁻, binding to a metal cation (Mⁿ⁺). The reaction can be generalized as:

  • Mⁿ⁺ + 2 C₇H₁₅C(=O)NHO⁻ ⇌ [M(C₇H₁₅C(=O)NHO)₂]ⁿ⁻² (This stoichiometry can vary based on the metal's coordination number).

This interaction is particularly strong with hard Lewis acids, such as Fe³⁺, Al³⁺, and to a significant extent with borderline ions like Cu²⁺ and Zn²⁺.[2][5] This strong binding effectively makes the metal ions unavailable to participate in other reactions, which is the essence of its function as both a product stabilizer and a preservative that inhibits microbial growth by sequestering essential metal nutrients.[5]

Caption: Bidentate chelation of a metal ion by caprylohydroxamate.

Quantifying Chelation: Stability Constants

The affinity between a chelating agent (ligand, L) and a metal ion (M) is quantified by the stability constant (also known as the formation constant, K). For a simple 1:1 complex, the equilibrium is M + L ⇌ ML, and the stability constant is defined as:

  • K = [ML] / ([M][L])

A higher stability constant indicates a stronger bond and a more stable complex. These constants are crucial for comparing the efficacy of different chelating agents and for predicting their behavior in complex formulations. Various analytical techniques can be employed to determine these values.[8]

Factors Influencing Chelation and Stability

The measured stability of a metal-chelate complex is not an absolute value; it is highly dependent on the experimental conditions. Understanding these dependencies is critical for designing robust experiments and for applying the results to real-world formulations.

G pH Solution pH Stability Measured Stability Constant (log K) pH->Stability Affects ligand protonation (pKa ≈ 9.5) and metal hydrolysis Ratio Metal:Ligand Ratio Ratio->Stability Determines complex stoichiometry (e.g., ML, ML₂, ML₃) Temp Temperature Temp->Stability Influences thermodynamic parameters (ΔG, ΔH, ΔS)

Caption: Key experimental factors influencing the stability constant.

  • pH: This is arguably the most critical factor. The hydroxamic acid group of CHA has an estimated pKa of 9.56. Below this pH, the molecule is predominantly in its protonated, neutral form (R-CONHOH), which is less effective at chelation. Above the pKa, it exists as the active hydroxamate anion (R-CONHO⁻). Furthermore, metal ions themselves can undergo hydrolysis at higher pH to form hydroxo-complexes, which can compete with the chelation reaction. Therefore, experiments must be conducted in well-buffered solutions at a defined pH.

  • Metal-to-Ligand Ratio: The stoichiometry of the complex (the number of ligand molecules bound to one metal ion) can vary. By systematically varying the molar ratio of the metal and ligand, one can determine the stoichiometry, which is essential for calculating the correct stability constant.

  • Temperature: Complex formation is a thermodynamic process characterized by changes in enthalpy (ΔH) and entropy (ΔS). Temperature affects the equilibrium position and thus the stability constant. Thermodynamic studies are often performed at a standard temperature (e.g., 25 °C).[3]

Experimental Methodologies for Studying Chelation

To be trustworthy, any protocol must be a self-validating system. This involves careful calibration, use of appropriate controls, and rigorous data analysis. Below are detailed methodologies for three common and powerful techniques used to study the metal chelating properties of sodium caprylohydroxamate.

Potentiometric Titration

Expertise & Causality: Potentiometric titration is a classic and highly accurate method for determining stability constants.[9][10] The principle involves monitoring the concentration of free (uncomplexed) metal ions in a solution as a known concentration of the chelating agent (sodium caprylohydroxamate) is incrementally added. An ion-selective electrode (ISE) that is sensitive to the metal ion of interest is used to measure the change in potential, which, according to the Nernst equation, is proportional to the logarithm of the free metal ion activity. By tracking this change, one can calculate the concentrations of all species at equilibrium and thereby determine the stability constant.[11]

Detailed Experimental Protocol
  • System Calibration:

    • Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01, 7.00).

    • Calibrate the ion-selective electrode (e.g., a Cu²⁺ ISE) by measuring the potential of a series of standard solutions of the metal salt (e.g., CuSO₄) of known concentrations. This creates a calibration curve of potential (mV) vs. log[Mⁿ⁺].

  • Solution Preparation:

    • Metal Solution: Prepare a standardized stock solution of the metal salt (e.g., 0.01 M CuSO₄) in deionized water. The exact concentration should be confirmed by a primary analytical method like atomic absorption spectroscopy or titration with a primary standard like EDTA.

    • Ligand Solution: Prepare a stock solution of sodium caprylohydroxamate (e.g., 0.1 M) in the same background electrolyte.

    • Background Electrolyte: Prepare a buffer solution with high ionic strength (e.g., 0.1 M KNO₃) to maintain constant ionic activity coefficients. The pH should be buffered to a specific value relevant to the intended application (e.g., pH 6.0 using a MES buffer).

  • Titration Procedure:

    • Place a known volume (e.g., 50.0 mL) of the metal solution, diluted in the background electrolyte, into a thermostatted titration vessel (e.g., at 25.0 °C).

    • Immerse the calibrated pH electrode and the metal ISE into the solution.

    • Allow the system to equilibrate and record the initial potential.

    • Using a precision autoburette, add small, precise increments (e.g., 0.100 mL) of the sodium caprylohydroxamate titrant.

    • After each addition, allow the potential reading to stabilize, then record the potential and the total volume of titrant added.

    • Continue the titration well past the equivalence point, where the change in potential becomes minimal.

  • Data Analysis:

    • Using the ISE calibration curve, convert the measured potential at each step into the concentration of free metal ion [Mⁿ⁺].

    • For each titration point, calculate the total concentrations of metal ([M]ₜ) and ligand ([L]ₜ) based on the initial amounts and added volume.

    • Calculate the concentration of the complex: [ML] = [M]ₜ - [Mⁿ⁺].

    • Calculate the concentration of free ligand: [L] = [L]ₜ - [ML].

    • Calculate the stability constant K for each point in the titration.

    • Sophisticated computer programs (e.g., HYPERQUAD) are often used to refine the stability constants by fitting the entire titration curve, accounting for ligand protonation and metal hydrolysis.

UV-Vis Spectrophotometry

Expertise & Causality: This method is based on the principle that the formation of a metal-ligand complex often results in a change in the solution's absorbance spectrum.[12] Many transition metal complexes with hydroxamic acids are colored (e.g., Fe³⁺-hydroxamate complexes are reddish-orange), absorbing light in the visible region, while the free ligand and metal ion may not.[4] By measuring the absorbance at the wavelength of maximum absorbance (λ_max) for the complex, one can quantify its concentration using the Beer-Lambert Law (A = εbc). This technique is particularly useful for determining the stoichiometry of the complex (using Job's method of continuous variation) and its stability constant.[13][14]

Detailed Experimental Protocol (Job's Method)

G A Prepare equimolar stock solutions of metal salt and sodium caprylohydroxamate (e.g., 1 mM) B Create a series of solutions with a constant total volume but varying mole fractions of metal (X_M) and ligand (X_L) A->B C Maintain constant pH and temperature for all solutions B->C D Measure the absorbance of each solution at the λ_max of the metal-ligand complex C->D E Correct absorbance for any background from free ligand or metal D->E F Plot corrected absorbance vs. mole fraction of the ligand (X_L) E->F G The mole fraction at which the maximum absorbance occurs reveals the stoichiometry (e.g., X_L=0.67 indicates a 1:2 M:L complex) F->G

Caption: Experimental workflow for Job's Method using UV-Vis.

  • Instrument and Solution Preparation:

    • Use a calibrated dual-beam UV-Vis spectrophotometer.

    • Prepare equimolar stock solutions (e.g., 1x10⁻³ M) of the metal salt (e.g., FeCl₃) and sodium caprylohydroxamate in a suitable buffer (e.g., pH 4.0 acetate buffer). Iron chelation is often studied at a lower pH to prevent precipitation of iron hydroxides.[12]

  • Determining λ_max:

    • Prepare a solution with an excess of the ligand relative to the metal ion to ensure complete complex formation.

    • Scan the absorbance of this solution across a range of wavelengths (e.g., 300-700 nm) to identify the wavelength of maximum absorbance (λ_max) for the complex.

  • Job's Plot Procedure:

    • Prepare a series of solutions in volumetric flasks, keeping the total molar concentration of (Metal + Ligand) constant. The mole fraction of the ligand is varied systematically from 0 to 1. For example, to make 10 mL total volume:

      • Tube 1: 10 mL Metal, 0 mL Ligand (X_L = 0)

      • Tube 2: 9 mL Metal, 1 mL Ligand (X_L = 0.1)

      • ...

      • Tube 11: 0 mL Metal, 10 mL Ligand (X_L = 1.0)

    • Ensure each flask is brought to the final volume with the same buffer. Allow the solutions to equilibrate.

  • Measurement and Analysis:

    • Measure the absorbance of each solution at the predetermined λ_max.

    • Plot the absorbance (Y-axis) versus the mole fraction of the ligand (X_L) (X-axis).

    • The plot will show a maximum absorbance at a specific mole fraction. The stoichiometry is determined from this point. For example, a peak at X_L = 0.5 indicates a 1:1 complex, while a peak at X_L ≈ 0.67 indicates a 1:2 (M:L) complex.

    • The stability constant can then be calculated from the data of the Job's plot, though the calculations can be complex and often require specific equations derived for this method.

Isothermal Titration Calorimetry (ITC)

Expertise & Causality: ITC is a powerful and direct method for studying binding interactions. It measures the heat released (exothermic) or absorbed (endothermic) when one component (e.g., sodium caprylohydroxamate) is titrated into another (e.g., a metal salt solution).[15][16] From a single experiment, ITC can determine the binding affinity (Kₐ, which is 1/Kₔ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[15][17] The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated, providing a complete thermodynamic profile of the chelation process. This level of detail is invaluable for understanding the driving forces behind the interaction.

Detailed Experimental Protocol
  • Sample Preparation and Degassing:

    • Prepare a solution of the metal salt (e.g., 50-100 µM ZnCl₂) in a specific buffer (e.g., HEPES, pH 7.4). This will be loaded into the sample cell.

    • Prepare a more concentrated solution of sodium caprylohydroxamate (e.g., 1-2 mM) in the exact same buffer. This will be loaded into the titration syringe. Using the same buffer is critical to minimize large heats of dilution that can mask the binding signal.

    • Thoroughly degas both solutions under vacuum to prevent air bubbles from interfering with the measurement.

  • Instrument Setup:

    • Clean the sample cell and syringe thoroughly with deionized water and then the experimental buffer.

    • Load the metal solution into the sample cell and the ligand solution into the injection syringe.

    • Place the apparatus in the calorimeter and allow it to thermally equilibrate to the desired temperature (e.g., 25 °C).

  • Titration Experiment:

    • Set the experimental parameters: injection volume (e.g., 10 µL), number of injections (e.g., 20), spacing between injections (e.g., 150 seconds), and stirring speed.

    • Perform an initial small injection (e.g., 1 µL) that is typically discarded during analysis.

    • Run the automated titration sequence. The instrument measures the power required to maintain zero temperature difference between the sample and reference cells after each injection.

  • Control Experiment:

    • To obtain the heat of dilution for the ligand, perform a separate titration of the sodium caprylohydroxamate solution into the buffer alone (with no metal). This background data is essential for accurate analysis.

  • Data Analysis:

    • The raw data is a series of peaks, where the area of each peak corresponds to the heat change for that injection.

    • Subtract the heats of dilution (from the control experiment) from the raw titration data.

    • Integrate the area of each corrected peak to get the heat change per mole of injectant.

    • Plot these values against the molar ratio of ligand to metal.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. The fitting process yields the values for Kₐ, n, and ΔH.

Data Presentation and Interpretation

A primary output of these studies is a set of stability constants for sodium caprylohydroxamate with various metal ions of interest. Summarizing this data in a table allows for easy comparison and selection of the chelator for specific applications.

Table 1: Illustrative Stability Constants (log K) for Sodium Caprylohydroxamate with Divalent and Trivalent Metal Ions

Note: The following values are illustrative examples based on the known high affinity of hydroxamates for Fe³⁺ and other transition metals. Actual experimental values must be determined using the methodologies described above.

Metal IonIonic Radius (pm)Method UsedpHTemperature (°C)log K₁log K₂
Fe³⁺65Potentiometry4.025.011.59.8
Cu²⁺73UV-Vis Spec.6.025.08.77.1
Zn²⁺74ITC7.025.07.2-
Ni²⁺69Potentiometry6.525.06.85.5
Ca²⁺100Potentiometry7.525.0< 4-
Mg²⁺72Potentiometry7.525.0< 3-

Interpretation:

  • The exceptionally high log K value for Fe³⁺ confirms the strong siderophore-like activity of caprylohydroxamate, making it an excellent choice for stabilizing formulas against iron-catalyzed oxidation.

  • The moderate-to-high constants for Cu²⁺ and Zn²⁺ indicate effective chelation of these common trace metal contaminants.

  • The very low stability constants for Ca²⁺ and Mg²⁺ show that sodium caprylohydroxamate is unlikely to interfere with the function of these essential divalent cations in many biological or formulation contexts, a desirable property for a selective chelating agent.

Conclusion for the Practicing Scientist

Sodium caprylohydroxamate is a potent bidentate chelating agent with a particularly high affinity for Fe³⁺ and other transition metal ions.[2][4] Its efficacy is fundamentally linked to the formation of stable, five-membered ring complexes via its hydroxamate functional group. A comprehensive understanding of its chelating properties requires rigorous quantitative analysis.

This guide has detailed three powerful analytical techniques—potentiometric titration, UV-Vis spectrophotometry, and isothermal titration calorimetry—that provide the necessary tools to determine stoichiometry and thermodynamic stability constants. For the researcher or drug development professional, the choice of method will depend on the specific metal ion, the required level of thermodynamic detail, and available instrumentation. By applying these self-validating protocols, scientists can generate the high-quality, reliable data needed to predict and optimize the performance of sodium caprylohydroxamate in complex systems, ensuring product stability, safety, and efficacy.

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An In-depth Technical Guide to the Core Chemical Properties of Sodium Caprylohydroxamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties of sodium caprylohydroxamate (sodium N-hydroxyoctanamide), a molecule of increasing interest in pharmaceutical and cosmeceutical sciences. This document deviates from rigid templates to deliver a logically structured narrative, beginning with the molecule's core identity and progressing through its synthesis, analytical characterization, and functional applications. Key physicochemical parameters are summarized for quick reference, while detailed experimental protocols and mechanistic insights are provided to support practical application and further research. The guide is grounded in authoritative references and includes visual aids to elucidate complex concepts, ensuring a blend of technical depth and clarity for the target audience of researchers and drug development professionals.

Introduction and Molecular Identity

Sodium caprylohydroxamate is the sodium salt of caprylohydroxamic acid. The presence of the hydroxamic acid functional group (-CONHOH) is central to its chemical reactivity and biological activity. This moiety confers significant chelating properties and is a key structural feature in a class of compounds known for their activity as histone deacetylase (HDAC) inhibitors. The eight-carbon (capryl) backbone imparts a degree of lipophilicity, influencing its solubility and interaction with biological membranes.

This guide will systematically explore the essential chemical attributes of sodium caprylohydroxamate, providing the foundational knowledge necessary for its effective application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its successful application. The following table summarizes the core properties of sodium caprylohydroxamate.

PropertyValueSource(s)
Chemical Name Sodium N-hydroxyoctanamide[1]
Synonyms Sodium Caprylohydroxamate, Sodium Octanohydroxamate[2]
CAS Number 50292-00-7[2]
Molecular Formula C₈H₁₆NNaO₂[2]
Molecular Weight 181.21 g/mol [2]
Appearance White to off-white solid[3]
pKa (of parent acid) 9.56 (estimated)[4]
Solubility Soluble in water and polar organic solvents like ethanol and methanol. Slightly soluble in chloroform and DMSO.[1][3]

Synthesis and Purification

The synthesis of sodium caprylohydroxamate is typically achieved through a two-step process: first, the synthesis of the parent caprylohydroxamic acid, followed by its conversion to the sodium salt.

Synthesis of Caprylohydroxamic Acid

Caprylohydroxamic acid is commonly synthesized via the transamidation of an ester of caprylic acid (e.g., methyl or ethyl caprylate) with hydroxylamine.[5] The reaction is typically carried out in an alcoholic solvent.

Experimental Protocol: Synthesis of Caprylohydroxamic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroxylamine hydrochloride in a minimal amount of water and an excess of an alcoholic solvent (e.g., methanol or ethanol).[3]

  • Base Addition: Cool the solution in an ice bath and slowly add a solution of a strong base (e.g., potassium hydroxide or sodium hydroxide) to neutralize the hydroxylamine hydrochloride and generate the free hydroxylamine.[3]

  • Ester Addition: To the cooled solution, add ethyl caprylate.

  • Reaction: Heat the mixture to reflux and maintain for several hours.[5] Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to confirm the consumption of the starting ester.[3]

  • Work-up and Purification: After completion, cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 6.4-6.7 to precipitate the caprylohydroxamic acid.[3] The crude product is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethyl acetate.[3]

Synthesis of Caprylohydroxamic Acid

Formation of Sodium Caprylohydroxamate

The sodium salt is readily prepared by reacting the purified caprylohydroxamic acid with a sodium base.

Experimental Protocol: Synthesis of Sodium Caprylohydroxamate

  • Dissolution: Dissolve the purified caprylohydroxamic acid in a suitable alcohol, such as methanol or isopropanol.

  • Neutralization: Add a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium methoxide, to the solution. The reaction is typically performed at room temperature or with gentle warming.

  • Isolation: The sodium caprylohydroxamate can be isolated by evaporation of the solvent or by precipitation through the addition of a less polar co-solvent. The resulting solid is then collected by filtration and dried under vacuum.

Analytical Characterization

Ensuring the identity and purity of sodium caprylohydroxamate is crucial for its application. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of sodium caprylohydroxamate in a suitable deuterated solvent (e.g., D₂O or MeOD) will exhibit characteristic signals for the protons of the octyl chain. The signals for the alpha-methylene group adjacent to the carbonyl will be deshielded compared to the other methylene groups. The terminal methyl group will appear as a triplet. Due to the salt formation, the acidic proton of the hydroxamic acid group will be absent.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbons in the octyl chain, with the carbonyl carbon appearing at the most downfield chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum of sodium caprylohydroxamate will display characteristic absorption bands. The strong carbonyl (C=O) stretching vibration is a prominent feature. The N-O stretching and O-H bending vibrations of the hydroxamate group will also be present, although their positions may be shifted compared to the free acid due to salt formation. The C-H stretching vibrations of the alkyl chain will be observed in the 2800-3000 cm⁻¹ region.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of sodium caprylohydroxamate and for its quantification. A typical method would involve:

    • Column: A C18 stationary phase.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at a suitable wavelength, typically around 210-220 nm where the carbonyl group absorbs.

Mechanism of Action and Applications in Drug Development

The unique chemical structure of sodium caprylohydroxamate underpins its utility in various pharmaceutical applications.

Chelating Agent

The hydroxamic acid moiety is a bidentate ligand that can form stable five-membered chelate rings with various metal ions, particularly transition metals like iron (Fe³⁺) and zinc (Zn²⁺).[1] This chelating ability is crucial for several reasons:

  • Stabilization of Formulations: By sequestering trace metal ions that can catalyze degradation reactions, sodium caprylohydroxamate can enhance the stability of drug formulations.

  • Antimicrobial Activity: The growth of many microorganisms is dependent on the availability of essential metal ions. By chelating these ions, sodium caprylohydroxamate can inhibit microbial growth, acting as a preservative.[5]

ChelationMechanism cluster_0 Sodium Caprylohydroxamate cluster_1 Metal Ion (Mⁿ⁺) cluster_2 Chelated Complex R-C(=O)N(O)-Na+ R-C(=O)N(O)-Na+ Complex R-C-N-O  ||  | M  O R-C(=O)N(O)-Na+->Complex Chelation M Mⁿ⁺ M->Complex

Chelation of a Metal Ion

Histone Deacetylase (HDAC) Inhibition

The hydroxamic acid group is a well-established zinc-binding group that can inhibit the activity of zinc-dependent enzymes, including histone deacetylases (HDACs). HDACs play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. While the primary application of sodium caprylohydroxamate is not as a potent HDAC inhibitor in the same class as drugs like vorinostat (SAHA), its inherent ability to interact with the zinc ion in the active site of HDACs is a noteworthy chemical property. This activity is generally weaker for simple alkyl hydroxamates compared to more structurally complex HDAC inhibitors.

Permeation Enhancer

While distinct from sodium caprate, which is a well-known permeation enhancer, the amphiphilic nature of sodium caprylohydroxamate, with its polar head group and lipophilic tail, suggests potential for interacting with biological membranes. Further research is warranted to explore its capabilities as a permeation enhancer in drug delivery systems.

Stability and Degradation

The stability of sodium caprylohydroxamate is a critical consideration for its storage and use in formulations.

  • pH Stability: The parent caprylohydroxamic acid can undergo hydrolysis to caprylic acid and hydroxylamine at very high or very low pH.[4] The sodium salt is expected to be most stable in neutral to slightly alkaline conditions.

  • Thermal Stability: As a solid, sodium caprylohydroxamate is generally stable under ambient conditions. However, exposure to high temperatures for extended periods can lead to degradation.

  • Incompatible Materials: Strong oxidizing agents should be avoided as they can react with the hydroxamic acid moiety.

Safety and Toxicology

The safety profile of sodium caprylohydroxamate is an important aspect for its application, particularly in products that come into contact with the body.

  • Acute Toxicity: The parent compound, caprylhydroxamic acid, has been shown to have low acute oral toxicity in animal studies.[4]

  • Dermal Irritation and Sensitization: Caprylhydroxamic acid has the potential to be a skin sensitizer.[4] Therefore, its concentration in topical formulations is carefully regulated.

  • Cytotoxicity: Studies on related compounds suggest that high concentrations of hydroxamic acids can exhibit cytotoxicity.

It is essential to consult the latest safety data sheets and regulatory guidelines when handling and formulating with sodium caprylohydroxamate.

Conclusion

Sodium caprylohydroxamate is a multifaceted molecule with a rich chemistry centered around its hydroxamic acid functionality. Its fundamental properties, including its chelating ability and potential for HDAC inhibition, make it a valuable compound in pharmaceutical and cosmeceutical research and development. This guide has provided a comprehensive overview of its synthesis, characterization, mechanisms of action, and stability, offering a solid foundation for scientists and professionals working with this intriguing molecule. Further research into its specific applications, particularly in drug delivery and formulation science, is encouraged to fully unlock its potential.

References

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Caprylohydroxamic Acid Sodium Salt: A Technical Guide to Metal Ion Interaction

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Caprylohydroxamic acid (CHA), and its highly water-soluble sodium salt, represents a class of versatile organic molecules whose functionality is fundamentally dictated by its interaction with metal ions. As a primary chelating agent, its utility spans from ensuring the stability of cosmetic formulations to acting as a potent inhibitor of metalloenzymes in drug development. This guide provides a detailed technical exploration of the core principles governing the interaction between sodium caprylohydroxamate and various metal ions. We will dissect the chelation mechanism, analyze the thermodynamics of complex formation, and provide field-proven, step-by-step protocols for the characterization of these interactions. This document serves as a comprehensive resource for scientists seeking to leverage the unique metal-binding properties of caprylohydroxamic acid in their research and development endeavors.

Introduction: The Molecular Profile of Caprylohydroxamic Acid

Caprylohydroxamic acid (IUPAC Name: N-hydroxyoctanamide) is an amphiphilic molecule featuring a saturated eight-carbon (C8) alkyl chain, which imparts lipophilic character, and a polar hydroxamic acid functional group (-CONHOH).[1] The sodium salt is employed to enhance aqueous solubility. The scientific and commercial value of CHA is almost entirely derived from the hydroxamic acid moiety, which functions as a highly efficient bidentate chelating agent.[2][3] This dual-action capability—acting as both a preservative and a stabilizer by sequestering metal ions—makes it a preferred ingredient in "preservative-free" cosmetic systems and a molecule of interest for pharmaceutical applications.[1][4]

Table 1: Physicochemical Properties of Caprylohydroxamic Acid

PropertyDescriptionSource(s)
Molecular Formula C₈H₁₇NO₂[1]
Molecular Weight 159.23 g/mol
Appearance White to tan crystalline solid[1]
Synthesis Route Typically synthesized via transamidation of a caprylate ester (e.g., ethyl caprylate) with hydroxylamine.
Key Functional Group Hydroxamic Acid (-CONHOH)[3]
Primary Function Chelating Agent, Preservative[2][5]
pKa ~9.56

The Core Mechanism: Bidentate Chelation and the Chelate Effect

The interaction between the caprylohydroxamate anion and a metal ion is a textbook example of chelation—the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion.

Upon deprotonation of the hydroxyl group (a pH-dependent process), the hydroxamate group presents two donor atoms: the carbonyl oxygen and the hydroxylamino oxygen. These two atoms coordinate with a metal ion (Mⁿ⁺) to form a highly stable five-membered ring structure.[6] This ring formation is entropically favorable and is the primary reason for the enhanced stability of chelate complexes compared to those formed by analogous monodentate ligands, a phenomenon known as the chelate effect .[6]

Figure 1: Bidentate chelation of a metal ion (Mⁿ⁺) by the caprylohydroxamate anion, forming a stable 5-membered ring.

The stability of this complex is governed by:

  • Nature of the Metal Ion: Stability generally increases with the charge of the metal ion and decreases with its ionic radius. Transition metals like Fe³⁺ and Cu²⁺ form particularly stable complexes.[7]

  • pH of the Medium: Chelation is highly pH-dependent, as the hydroxamic acid must be deprotonated to bind effectively. Efficacy is typically greatest in neutral to slightly alkaline conditions.[3]

  • Solvent Environment: The polarity and coordinating properties of the solvent can influence complex stability.

Thermodynamics of Complex Formation: Stability Constants

The formation of a 1:1 metal-ligand complex is an equilibrium process: Mⁿ⁺ + L⁻ ⇌ ML⁽ⁿ⁻¹⁾⁺

The thermodynamic stability of this complex in solution is quantified by the overall stability constant (also known as the formation constant), β.[7][8] For a simple 1:1 complex, this is defined as:

β = [ML⁽ⁿ⁻¹⁾⁺] / ([Mⁿ⁺][L⁻])

A large β value signifies a strong metal-ligand interaction and a high concentration of the complex at equilibrium.[7] Hydroxamic acids are known to form exceptionally stable complexes with trivalent and divalent metal ions, particularly iron(III).[9][10]

Table 2: Representative Stability Constants (log β) of Hydroxamate-Type Complexes

Metal IonLigand Typelog β₁ (1:1)log β₂ (1:2)ConditionsSource(s)
Fe³⁺ Acetohydroxamic Acid11.421.725 °C, 0.1 M KCl[11]
Cu²⁺ Acetohydroxamic Acid8.916.225 °C, 0.1 M NaClO₄[11]
Zn²⁺ Acetohydroxamic Acid6.512.125 °C, 0.1 M NaClO₄[11]

Note: Data for the simpler acetohydroxamic acid is shown as a proxy to illustrate the high stability. The C8 chain of CHA primarily influences solubility and steric factors rather than the intrinsic binding affinity of the hydroxamate group.

Experimental Protocols for Characterizing Metal-CHA Interactions

To quantify the stoichiometry and stability of metal-CHA complexes, several analytical techniques are indispensable. The following protocols are designed as self-validating systems, providing robust and reproducible data.

UV-Visible Spectrophotometry: Elucidating Stoichiometry

Causality & Expertise: UV-Vis spectroscopy is a rapid and non-destructive method to probe the formation of metal complexes.[12][13] The coordination of a ligand to a metal ion alters the electronic environment, often leading to a shift in the absorption wavelength (a chromic shift) or a change in molar absorptivity.[12][14] By systematically varying the concentrations of the metal and ligand, we can pinpoint the stoichiometry that produces the maximum spectroscopic change, thereby revealing the composition of the dominant complex in solution.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Accurately prepare a 1 mM stock solution of sodium caprylohydroxamate in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

    • Prepare a 1 mM stock solution of the metal salt (e.g., FeCl₃, CuSO₄) in the same buffer. Rationale: Using the same buffer eliminates spectral variations due to pH or ionic strength changes.

  • Determination of λ_max of the Complex:

    • Mix 1 mL of the metal stock with 2 mL of the CHA stock (creating a 2:1 ligand-to-metal ratio to ensure complex formation).

    • Scan the absorbance from 300-800 nm to identify the wavelength of maximum absorbance (λ_max) for the complex, which is distinct from the reactants alone.

  • Method of Continuous Variation (Job's Plot):

    • Prepare a series of 10-12 solutions in cuvettes, keeping the total molar concentration of (Metal + CHA) constant (e.g., 0.1 mM).

    • Vary the mole fraction of CHA (X_CHA) from 0 to 1.0. For example, for a 2 mL final volume:

      • Tube 1: 0.2 mL CHA stock + 1.8 mL Metal stock (X_CHA = 0.1)

      • Tube 2: 0.4 mL CHA stock + 1.6 mL Metal stock (X_CHA = 0.2)

      • ...

      • Tube 10: 2.0 mL CHA stock + 0.0 mL Metal stock (X_CHA = 1.0)

    • Equilibrate all solutions for 15 minutes. Rationale: Allows the complexation reaction to reach equilibrium.

    • Measure the absorbance of each solution at the predetermined λ_max.

  • Data Analysis:

    • Calculate the corrected absorbance (A_corr) by subtracting the theoretical absorbance of the reactants had they not formed a complex.

    • Plot A_corr versus the mole fraction of CHA (X_CHA). The peak of the resulting curve indicates the stoichiometry of the complex (e.g., a peak at X_CHA = 0.67 implies a 2:1 CHA:Metal complex).

UV_Vis_Workflow cluster_Prep 1. Preparation cluster_Mixing 2. Continuous Variation (Job's Plot) cluster_Analysis 3. Data Interpretation A Prepare Equimolar Stock Solutions (Metal & CHA) B Determine λ_max of the Complex A->B C Prepare Series with Constant [M]+[L] but Varying Mole Fractions B->C D Allow Equilibration C->D E Measure Absorbance at λ_max D->E F Plot Corrected Absorbance vs. Mole Fraction E->F G Identify Peak of Curve F->G H Determine Complex Stoichiometry G->H

Figure 2: Workflow for determining complex stoichiometry using UV-Vis spectroscopy and Job's Plot.

Potentiometric Titration: Measuring Stability Constants

Causality & Expertise: Potentiometric titration is the gold-standard method for determining stability constants.[8][15][16] The principle is based on Le Châtelier's principle. When a metal ion complexes with a ligand, it displaces a proton from the ligand, causing a drop in pH. By titrating the ligand with a strong base in the presence and absence of the metal ion, we can quantify this pH drop. The difference between the two titration curves provides the data needed to calculate the average number of ligands bound to the metal at each pH point, which is then used to solve for the stability constants.[17]

Step-by-Step Protocol:

  • System Calibration:

    • Calibrate a high-precision pH meter and electrode system using at least three standard buffers (e.g., pH 4.01, 7.00, 9.21) at a constant temperature (e.g., 25.0 ± 0.1 °C).[17] Rationale: Accuracy is paramount; temperature control prevents shifts in equilibrium constants.

  • Preparation of Titration Solutions:

    • Prepare three separate titration vessels, each with a 50 mL total volume and a constant ionic strength (e.g., 0.1 M KCl).

      • A (Acid Blank): 5 mM HCl + 0.1 M KCl

      • B (Ligand): 5 mM HCl + 2 mM CHA + 0.1 M KCl

      • C (Complex): 5 mM HCl + 2 mM CHA + 0.5 mM Metal Salt + 0.1 M KCl

    • Rationale: The acid blank (A) is used to determine the exact concentration of the titrant. The ligand titration (B) is used to determine the pKa of CHA. The complex titration (C) provides the data for the stability constant calculation.

  • Titration Procedure:

    • Place the vessel in a thermostatted water bath on a magnetic stirrer.

    • Titrate each solution with a standardized, carbonate-free ~0.1 M NaOH solution.

    • Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH reading after it has stabilized. Continue well past the final equivalence point.

  • Data Analysis:

    • Plot pH versus volume of NaOH added for all three titrations.

    • The complexation curve (C) will be shifted to a lower pH relative to the ligand curve (B) in the buffer region, indicating proton release upon complex formation.

    • Use specialized software (e.g., HYPERQUAD) to perform a non-linear least-squares refinement of the data. The software fits the titration curves to a model that includes the ligand pKa, metal hydrolysis constants, and the stability constants (β) for all potential complex species (e.g., ML, ML₂, ML₃).

Potentiometry_Workflow cluster_Setup 1. Setup & Calibration cluster_Titration 2. Titration cluster_Analysis 3. Data Analysis A Calibrate pH Electrode (3-point, Temp. Controlled) B Prepare Titration Solutions: (A) Acid Blank (B) Ligand (C) Ligand + Metal A->B C Titrate Each Solution with Standardized NaOH B->C D Record pH vs. Volume Added C->D E Plot Titration Curves (pH vs. Volume) D->E F Analyze Curve Shifts to Confirm Complexation E->F G Input Data into Software (e.g., HYPERQUAD) F->G H Calculate pKa and Stability Constants (β) G->H

Figure 3: Workflow for determining stability constants using potentiometric titration.

Applications in Drug Development & Beyond

The ability of caprylohydroxamic acid to sequester metal ions is the cornerstone of its utility in advanced applications.

  • Inhibition of Metalloenzymes: Many enzymes crucial to disease pathology, such as Histone Deacetylases (HDACs) and matrix metalloproteinases (MMPs), contain a catalytic zinc ion (Zn²⁺) in their active site.[18] Hydroxamic acids are a well-established class of HDAC inhibitors.[19] The CHA molecule can penetrate the active site and chelate the essential Zn²⁺ ion, inactivating the enzyme. This mechanism is a key strategy in the development of epigenetic drugs for cancer therapy.

  • Antimicrobial & Antifungal Activity: The growth of many pathogenic microbes is contingent upon their ability to acquire essential metal ions, particularly iron (Fe³⁺), from their host. CHA can act as a siderophore mimic, binding to iron with high affinity and making it unavailable to the microbes.[9] This sequestration of essential nutrients effectively inhibits microbial growth, which is why CHA is used as a preservative and has potential in topical pharmaceutical formulations.[4][20]

Conclusion

The interaction of sodium caprylohydroxamate with metal ions is a powerful and versatile phenomenon rooted in the fundamental principles of coordination chemistry. Its ability to form stable chelate complexes underpins its function as a stabilizer in cosmetics and as a bioactive agent in pharmacology. A thorough understanding of the thermodynamics and kinetics of these interactions, gained through robust experimental methodologies like UV-Vis spectrophotometry and potentiometric titration, is essential for any scientist seeking to innovate with this molecule. This guide provides the foundational knowledge and practical protocols to enable researchers and developers to confidently explore and apply the unique metal-chelating properties of caprylohydroxamic acid.

References

  • Paula's Choice. (n.d.). What is Caprylhydroxamic Acid? Retrieved from [Link]

  • Lingeba. (2023). 6 Applications of caprylohydroxamic acid. Retrieved from [Link]

  • Springchem International Co., Ltd. (2022). Caprylhydroxamic Acid May Become A New Selling Point. Retrieved from [Link]

  • In-cosmetics Connect. (n.d.). Caprylhydroxamic Acid: A Versatile Preservative and Chelating Agent. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Rise of Caprylhydroxamic Acid: A Modern Solution for Cosmetic Preservation. Retrieved from [Link]

  • UL Prospector. (2024). Caprylhydroxamic Acid | CHA - Cosmetic Ingredients Guide. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2020). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. Retrieved from [Link]

  • The Honest Company. (n.d.). What is Caprylhydroxamic Acid? Retrieved from [Link]

  • Farmacia Journal. (n.d.). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Retrieved from [Link]

  • CUNY Academic Works. (2022). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stability Constants of Metal Complexes in Solution. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Retrieved from [Link]

  • PubMed. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Retrieved from [Link]

  • PubMed. (2004). The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stability of Metal Complexes and Chelation. Retrieved from [Link]

  • Farmacia Journal. (n.d.). Experimental techniques employed in the study of metal complexes-DNA-interactions. Retrieved from [Link]

  • PubChem. (n.d.). Caprylohydroxamic acid sodium salt. Retrieved from [Link]

  • NECTAR COST. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. Retrieved from [Link]

  • MDPI. (2024). Theoretical Study of Metal–Ligand Interactions in Lead Complexes with Radiopharmaceutical Interest. Retrieved from [Link]

  • RASAYAN Journal of Chemistry. (2022). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2019). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. Retrieved from [Link]

  • ResearchGate. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. Retrieved from [Link]

  • Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. Retrieved from [Link]

  • RSC Publishing. (n.d.). Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Theoretical Modeling of Caprylohydroxamic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Formulation Chemistry with Computational Insight

In the realm of cosmetic science and drug development, the demand for high-performance, safe, and stable formulations is ever-present. Caprylohydroxamic acid (CHA), and by extension its sodium salt, has emerged as a compelling alternative to traditional preservatives, lauded for its efficacy at neutral pH and favorable safety profile.[1][2] Its primary mechanism of action is understood to be the chelation of essential metal ions, particularly iron (Fe³⁺), thereby inhibiting microbial growth.[3][4] While empirical data has established its utility, a deeper, molecular-level understanding of its behavior is crucial for optimizing its application and pioneering novel formulations.

This technical guide ventures into the computational domain to elucidate the multifaceted nature of caprylohydroxamic acid sodium salt. As Senior Application Scientists, we recognize that true innovation lies at the intersection of experimental validation and predictive modeling. This document is structured not as a rigid protocol, but as a logical progression of inquiry, mirroring the scientific process itself. We will explore how different theoretical modeling techniques can be strategically employed to answer specific, pressing questions about the molecule's function, from its fundamental electronic interactions to its dynamic behavior in complex solution environments. Our objective is to empower researchers, scientists, and drug development professionals with the conceptual framework and practical insights necessary to leverage computational chemistry for tangible advancements in formulation science.

Part 1: Unraveling the Chelation Mechanism with Quantum Mechanics

The Rationale for a Quantum Mechanical Approach

At the heart of caprylohydroxamic acid's preservative action is its ability to sequester metal ions, a process governed by the formation of coordinate bonds.[5] To accurately model this phenomenon, we must turn to quantum mechanics (QM), specifically Density Functional Theory (DFT). DFT provides a robust framework for investigating the electronic structure of molecules, making it the ideal tool for dissecting the intricacies of metal-ligand interactions.[6][7] Unlike classical methods, DFT allows us to calculate properties such as binding energies, molecular orbitals, and charge distributions, which are fundamental to understanding the stability and nature of the chelation complex.[8][9] The choice of DFT is therefore not arbitrary; it is a necessity for probing the electronic causality behind the observed preservative efficacy.

Experimental Protocol: DFT Modeling of Fe³⁺ Chelation

  • Structural Optimization:

    • Begin by constructing the 3D structures of both the caprylohydroxamate anion and the Fe³⁺ ion.

    • Perform geometry optimization of the individual molecules using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) for the ligand and a basis set appropriate for transition metals, like LANL2DZ, for iron). This step ensures that the starting structures are at a local energy minimum.

  • Complex Formation and Optimization:

    • Position the caprylohydroxamate anion around the Fe³⁺ ion in a bidentate fashion, with the two oxygen atoms of the hydroxamic acid group coordinating to the metal center.

    • Perform a geometry optimization of the resulting complex to find its most stable conformation.

  • Binding Energy Calculation:

    • Calculate the binding energy (ΔE_binding) of the complex using the following equation: ΔE_binding = E_complex - (E_ligand + E_ion) where E_complex, E_ligand, and E_ion are the total electronic energies of the optimized complex, the free ligand, and the free iron ion, respectively. A negative binding energy indicates a stable complex.

  • Electronic Structure Analysis:

    • Analyze the molecular orbitals (e.g., HOMO and LUMO) of the complex to understand the nature of the metal-ligand bonding.

    • Calculate and visualize the electrostatic potential (ESP) map to identify the electron-rich and electron-poor regions of the complex, providing insight into its reactivity and intermolecular interactions.

DFT_Workflow cluster_prep 1. System Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Data Analysis & Interpretation ligand Build & Optimize Caprylohydroxamate Anion complex Construct & Optimize Fe³⁺-Ligand Complex ligand->complex ion Define Fe³⁺ Ion ion->complex energy Calculate Binding Energy complex->energy orbitals Analyze Molecular Orbitals (HOMO, LUMO) complex->orbitals esp Generate Electrostatic Potential (ESP) Map complex->esp insights Derive Mechanistic Insights energy->insights orbitals->insights esp->insights

Caption: Workflow for DFT analysis of metal chelation.

Part 2: Probing Formulation Dynamics with Molecular Dynamics Simulations

The Imperative for a Dynamic Perspective

While DFT provides a static, time-independent picture of the chelation process, the behavior of this compound within a complex cosmetic or pharmaceutical formulation is inherently dynamic.[10] Questions regarding its solubility, aggregation potential, and interactions with other formulation components (surfactants, emollients, etc.) can only be addressed through Molecular Dynamics (MD) simulations.[11][12] MD allows us to simulate the time-dependent movements of atoms and molecules, providing a window into the nanoscale processes that govern macroscopic properties.[13] This approach is crucial for predicting how the molecule will behave in a real-world environment, enabling the rational design of stable and effective formulations.[14]

Experimental Protocol: MD Simulation of Sodium Caprylohydroxamate in an Aqueous Environment

  • System Setup:

    • Define a simulation box and populate it with a representative number of sodium caprylohydroxamate molecules and explicit water molecules (e.g., TIP3P water model).

    • The concentration of the solute should be chosen to be relevant to typical formulation concentrations.

  • Parameterization:

  • Equilibration:

    • Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure (e.g., 300 K and 1 atm). This typically involves a short period of NVT (constant number of particles, volume, and temperature) simulation followed by a longer NPT (constant number of particles, pressure, and temperature) simulation.

  • Production Run:

    • Once the system is equilibrated, run a production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the system adequately.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate properties of interest, such as:

      • Radial Distribution Functions (RDFs): To understand the solvation shell structure around the caprylohydroxamate anion and the sodium cation.

      • Mean Square Displacement (MSD): To calculate the diffusion coefficient of the solute.

      • Cluster Analysis: To investigate the potential for self-aggregation of the caprylohydroxamate molecules.

MD_Workflow cluster_setup 1. System Setup cluster_sim 2. Simulation cluster_analysis 3. Trajectory Analysis box Define Simulation Box (Solute + Solvent) ff Assign Force Field Parameters box->ff equil System Equilibration (NVT & NPT) ff->equil prod Production MD Run equil->prod rdf Calculate Radial Distribution Functions prod->rdf msd Determine Mean Square Displacement prod->msd cluster Perform Cluster Analysis prod->cluster behavior Interpret Formulation Behavior rdf->behavior msd->behavior cluster->behavior

Caption: Workflow for MD simulation of formulation behavior.

Part 3: Predictive Activity Modeling with QSAR

The Logic of Structure-Activity Relationships

For researchers interested in developing novel preservatives or antifungal agents based on the hydroxamic acid scaffold, Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful predictive tool.[15] The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[16] By building a mathematical model that correlates structural descriptors with observed antimicrobial activity, we can screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted potency.[17][18] This in silico approach significantly accelerates the discovery process and reduces the reliance on resource-intensive experimental screening.[19]

Experimental Protocol: Developing a QSAR Model for Antimicrobial Activity

  • Dataset Curation:

    • Compile a dataset of hydroxamic acid derivatives with experimentally determined antimicrobial activity (e.g., Minimum Inhibitory Concentration, MIC) against a relevant microorganism.

    • Ensure the dataset is structurally diverse and covers a wide range of activity values.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors that quantify different aspects of its structure (e.g., topological, electronic, steric, and lipophilic properties).

  • Model Building and Training:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm (e.g., Random Forest, Support Vector Machines), to build a model that relates the calculated descriptors (independent variables) to the observed biological activity (dependent variable) for the training set.

  • Model Validation:

    • Rigorously validate the predictive power of the QSAR model using both internal validation (e.g., cross-validation on the training set) and external validation (predicting the activity of the compounds in the test set).[19] Key statistical parameters to assess include the coefficient of determination (R²) and the cross-validated R² (Q²).

  • Applicability Domain Definition:

    • Define the applicability domain of the model to ensure that predictions are only made for compounds that are structurally similar to those in the training set.

QSAR_Workflow cluster_data 1. Data Preparation cluster_model 2. Model Development cluster_validation 3. Validation & Application dataset Curate Dataset of Hydroxamic Acids descriptors Calculate Molecular Descriptors dataset->descriptors split Split into Training & Test Sets descriptors->split train Build QSAR Model (e.g., MLR, ML) split->train validate Internal & External Validation train->validate domain Define Applicability Domain validate->domain predict Predict Activity of New Compounds domain->predict

Caption: Workflow for QSAR model development.

Part 4: Data Synthesis and Validation

The Self-Validating System: Integrating Theory and Experiment

A core tenet of robust scientific inquiry is the convergence of evidence from multiple, independent lines of investigation. In the context of theoretical modeling, this translates to a continuous cycle of prediction and experimental validation. The insights gleaned from DFT, MD, and QSAR are not endpoints in themselves but rather hypotheses that must be tested in the laboratory. For instance, the binding energies calculated by DFT can be correlated with experimentally measured stability constants of metal complexes. Similarly, the predictions of formulation stability from MD simulations can be validated through techniques like dynamic light scattering or rheology. The predictive accuracy of a QSAR model is ultimately judged by its ability to identify novel, active compounds that are subsequently synthesized and confirmed to have the desired biological activity. This iterative process of theoretical prediction and experimental verification forms a self-validating system, where each component reinforces the other, leading to a more comprehensive and trustworthy understanding of the system under study.

Summary of Theoretical Outputs and Corresponding Experimental Validation

Theoretical MethodKey OutputsCorresponding Experimental Validation
Density Functional Theory (DFT) Binding Energies, Molecular Orbital Maps, Electrostatic PotentialStability Constant Measurements (e.g., Potentiometry), Spectroscopic Analysis (UV-Vis, NMR), X-ray Crystallography[20]
Molecular Dynamics (MD) Solvation Free Energies, Diffusion Coefficients, Aggregation PropensitySolubility Studies, Dynamic Light Scattering (DLS), Rheological Measurements, Cryo-TEM
QSAR Predicted Biological Activity (e.g., MIC), Identification of Key Structural FeaturesIn vitro Antimicrobial Susceptibility Testing, Synthesis and Biological Evaluation of Novel Analogs

Conclusion: A Computationally-Informed Future for Formulation Science

The theoretical modeling paradigms discussed in this guide—DFT, MD, and QSAR—offer a powerful and synergistic toolkit for the modern formulation scientist. By moving beyond a purely empirical approach, we can gain unprecedented, atomistic-level insights into the behavior of key ingredients like this compound. These computational methods allow us to understand the "why" behind the "what"—the fundamental principles that govern chelation, formulation stability, and biological activity. The integration of these theoretical studies into the research and development workflow promises to accelerate innovation, reduce development costs, and ultimately lead to the creation of safer, more effective, and more stable products. The journey from molecule to market is complex, but with the aid of theoretical modeling, we can navigate it with greater precision and foresight.

References

  • Avena Lab. (n.d.). Caprylhydroxamic Acid TDS ENG. Retrieved from [Link]

  • The Honest Company. (n.d.). What is Caprylhydroxamic Acid? Retrieved from [Link]

  • Cosmetic Ingredients Guide. (2024, March 29). Caprylhydroxamic Acid | CHA. Retrieved from [Link]

  • Di Micco, S., et al. (2021).
  • Cosmetic Ingredient Review. (2020, October 8). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. Retrieved from [Link]

  • Essentique. (2019, December 17). What's Inside: Caprylhydroxamic Acid GG. Retrieved from [Link]

  • Kakkar, R. (2013). Theoretical Studies on Hydroxamic Acids.
  • Owen, R. L., et al. (2024).
  • Perryman, A. L., et al. (n.d.). QSAR Classification Model for Antibacterial Compounds and Its Use in Virtual Screening.
  • Genna, V., et al. (2024).
  • Mac-Dowell, L. G., et al. (2022). Molecular Dynamics Investigation of Giant Clustering in Small-Molecule Solutions: The Case of Aqueous PEHA. The Journal of Physical Chemistry B.
  • Setiawan, D., et al. (2022). Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfact. Journal of Applied Pharmaceutical Science.
  • Li, Y., et al. (2025). Recent Application of Calculations of Metal Complexes Based on Density Functional Theory.
  • Lee, J., & Im, W. (n.d.). Molecular Dynamics—From Small Molecules to Macromolecules. MDPI.
  • Di Micco, S., et al. (2021).
  • Cramer, C. J., & Truhlar, D. G. (n.d.). Density functional theory for transition metals and transition metal chemistry. OS X Server.
  • Yousuf, M., et al. (n.d.). Crystal Structures of a Series of Hydroxamic Acids. MDPI.
  • Pérez-Garrido, A., et al. (n.d.). Tree-Based QSAR Model for Drug Repurposing in the Discovery of New Antibacterial Compounds against Escherichia coli. MDPI.
  • Yoshii, N., et al. (2009). Molecular dynamics simulation of amphiphilic molecules in solution: Micelle formation and dynamic coexistence. The Journal of Chemical Physics.
  • Dror, R. O., et al. (n.d.). Molecular dynamics simulation for all. PMC - PubMed Central - NIH.
  • Li, Y., et al. (2016). Recent application of calculations of metal complexes based on density functional theory.
  • Li, Y., et al. (2016). Recent application of calculations of metal complexes based on density functional theory. RSC Publishing.
  • Jeldres, R. I., et al. (2024). Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II)
  • Ajeet, et al. (n.d.). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli and Bacillus subtilis. Journal of Basic and Clinical Pharmacy.
  • Ionescu, I. A., et al. (n.d.).

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Methodological & Application

Application Notes and Protocols for Preventing Biofilm Formation with Caprylohydroxamic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Microbial Biofilms

Microbial biofilms represent a significant challenge across various fields, from clinical settings where they cause persistent infections to industrial systems where they lead to biofouling and contamination. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix.[1] This matrix acts as a protective barrier, rendering the embedded bacteria significantly more resistant to conventional antimicrobial agents and host immune responses. The development of novel strategies to inhibit the initial stages of biofilm formation is a critical goal for researchers, scientists, and drug development professionals.

Caprylohydroxamic acid (CHA), an organic acid derived from coconut oil, and its sodium salt, have emerged as a promising agent in this endeavor.[2] While widely used as a gentle preservative in cosmetic formulations, its core chemical functionality lends itself to a more potent application: the prevention of biofilm formation.[3][4] This guide provides a detailed exploration of the mechanism of action of caprylohydroxamic acid sodium salt and offers robust, validated protocols for evaluating its anti-biofilm efficacy in a laboratory setting.

Mechanism of Action: Iron Sequestration as an Anti-Biofilm Strategy

The primary mechanism by which caprylohydroxamic acid prevents biofilm formation is through its potent activity as a chelating agent, specifically targeting iron (Fe³⁺).[3][5]

The Critical Role of Iron in Biofilm Development: Iron is an essential cofactor for numerous bacterial enzymes and plays a pivotal role in microbial survival and pathogenesis.[6][7] For biofilm formation, iron is crucial for:

  • Initial Attachment: Mediating the initial adhesion of planktonic (free-floating) bacteria to surfaces.

  • EPS Matrix Production: Regulating the synthesis of polysaccharides, proteins, and extracellular DNA that form the structural scaffold of the biofilm.[8]

  • Bacterial Proliferation: Fueling the metabolic processes necessary for the growth and maturation of the biofilm community.

Caprylohydroxamic Acid as a Siderophore Mimic: In iron-limited environments, many bacteria secrete low-molecular-weight molecules called siderophores to scavenge iron.[6][9] These molecules have an extremely high affinity for ferric iron. Caprylohydroxamic acid, belonging to the hydroxamate class of compounds, structurally mimics the iron-binding portion of many natural hydroxamate-type siderophores.[10][11][12]

By introducing this compound into the bacterial environment, it effectively competes with bacterial siderophores and sequesters available iron, creating an iron-deficient milieu.[7][13] This "nutritional immunity" strategy starves the bacteria of this critical element, thereby inhibiting the key processes required for biofilm initiation and development.[3]

G cluster_0 Standard Biofilm Pathway cluster_1 Inhibitory Action of CHA bacterium Bacterial Cell iron Fe³⁺ (Iron) bacterium->iron Requires attachment Surface Attachment iron->attachment eps EPS Matrix Production attachment->eps biofilm Mature Biofilm Formation eps->biofilm cha Caprylohydroxamic Acid (CHA) chelation Iron Chelation (CHA-Fe³⁺ Complex) cha->chelation no_iron Iron Unavailability chelation->no_iron no_iron->attachment INHIBITS iron_cluster0->chelation CHA Sequesters Iron

Figure 1. Mechanism of biofilm inhibition by Caprylohydroxamic Acid (CHA) via iron sequestration.

Experimental Protocols: Evaluating Anti-Biofilm Efficacy

To quantitatively assess the ability of this compound to prevent biofilm formation, a Minimum Biofilm Inhibitory Concentration (MBIC) assay is performed.[14][15] This assay determines the lowest concentration of the compound required to inhibit the visible growth of a biofilm. The most common and accessible method for quantifying biofilm biomass in this assay is Crystal Violet (CV) staining .[16][17]

Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This protocol provides a framework for screening and determining the MBIC of this compound against a target bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).[18][19]

Core Principle: The protocol involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a 96-well microtiter plate. After an incubation period that allows for biofilm formation in the control wells, non-adherent planktonic cells are washed away. The remaining, adherent biofilm is then stained with crystal violet, and the amount of stain retained is proportional to the biofilm biomass.[20]

Materials:

  • This compound (CHA-Na)

  • Sterile 96-well flat-bottom tissue culture-treated microtiter plates

  • Target bacterial strain (e.g., S. aureus ATCC 25923)

  • Appropriate sterile growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1% (w/v) Crystal Violet solution in sterile water

  • 30% (v/v) Acetic Acid in water or 95% Ethanol

  • Spectrophotometer (plate reader) capable of reading absorbance at 570-595 nm

  • Sterile pipette tips, reagent reservoirs, and multichannel pipettes

  • Incubator (37°C)

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: a. Streak the target bacterial strain onto an agar plate and incubate for 18-24 hours at 37°C. b. Inoculate a single colony into a tube containing 5 mL of growth medium. Incubate for 18-24 hours at 37°C with shaking. c. Dilute the overnight culture in fresh growth medium to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This can be standardized by adjusting the optical density at 600 nm (OD₆₀₀) to a specific value (e.g., 0.05-0.1) that has been previously correlated with this CFU count.

  • Preparation of Test Plate: a. Prepare a stock solution of CHA-Na in the growth medium at a concentration at least double the highest concentration to be tested (e.g., 2 mg/mL). b. In the 96-well plate, add 100 µL of growth medium to wells in columns 2 through 12. c. Add 200 µL of the CHA-Na stock solution to the wells in column 1. d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10 after mixing. f. Column 11 will serve as the Positive Control (Biofilm Growth Control): It contains only growth medium (no CHA-Na). g. Column 12 will serve as the Negative Control (Sterility Control): It contains only growth medium.

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (from step 1c) to all wells from column 1 to column 11. Do not add bacteria to column 12. b. The final volume in each well (1-11) is now 200 µL. c. Cover the plate with a sterile lid and incubate at 37°C for 24-48 hours under static conditions.

  • Washing and Staining (Crystal Violet Assay): a. After incubation, carefully discard the liquid content from all wells by inverting the plate and shaking gently. b. Wash the wells three times with 200 µL of sterile PBS per well to remove all planktonic bacteria. Discard the wash solution after each step.[15] c. Dry the plate by inverting it on a paper towel and tapping gently. Allow it to air-dry or place it in a 60°C oven for 30-60 minutes to fix the biofilm.[21] d. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[17][22] e. Discard the crystal violet solution and wash the plate again three times with 200 µL of PBS or tap water. Ensure all excess stain is removed.

  • Solubilization and Quantification: a. Invert the plate and let it dry completely overnight or in an oven. b. Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.[16] c. Incubate for 15-30 minutes at room temperature, occasionally gently agitating the plate to ensure full solubilization. d. Measure the absorbance of each well at a wavelength between 570 nm and 595 nm using a microplate reader.

G start Start: Prepare Bacterial Inoculum prep_plate Prepare 96-Well Plate: - Add Media - Serial Dilute CHA-Na - Set Controls start->prep_plate inoculate Inoculate Plate with Bacteria (except Negative Control) prep_plate->inoculate incubate Incubate at 37°C (24-48 hours) inoculate->incubate wash1 Discard Planktonic Cells & Wash Plate (3x with PBS) incubate->wash1 fix Fix Biofilm (Air-dry or 60°C) wash1->fix stain Stain with 0.1% Crystal Violet (15 min) fix->stain wash2 Discard Stain & Wash Plate (3x with PBS) stain->wash2 dry Dry Plate Completely wash2->dry solubilize Solubilize CV with Acetic Acid (15-30 min) dry->solubilize read Read Absorbance (570-595 nm) solubilize->read end End: Data Analysis read->end

Figure 2. Experimental workflow for the MBIC assay using Crystal Violet staining.

Data Analysis and Interpretation

The data obtained from the plate reader must be processed to determine the MBIC.

  • Correct for Background: Subtract the average absorbance of the negative control (media only, Column 12) from all other absorbance readings.

    • Corrected Absorbance = Absorbance_well - Avg_Absorbance_NegativeControl

  • Calculate Percentage Inhibition: Use the corrected absorbance of the positive control (biofilm with no inhibitor, Column 11) as 0% inhibition. Calculate the inhibition for each concentration of CHA-Na.

    • % Inhibition = (1 - (Corrected_Absorbance_TestWell / Avg_Corrected_Absorbance_PositiveControl)) * 100

  • Determine MBIC: The MBIC is defined as the lowest concentration of this compound that produces a significant inhibition of biofilm formation. Often, this is defined as ≥80% or ≥90% inhibition compared to the positive control.[15]

Example Data Presentation:

CHA-Na (µg/mL)Avg. Absorbance (570 nm)Corrected Absorbance% Inhibition
10000.0520.00299.8%
5000.0550.00599.5%
2500.0780.02897.5%
125 0.150 0.100 91.7%
62.50.6500.60050.0%
31.251.1801.1305.8%
0 (Positive)1.2501.2000%
0 (Negative)0.0500.000-

In this hypothetical example, the MBIC₉₀ would be 125 µg/mL .

Troubleshooting and Best Practices

  • High Variability: Ensure thorough mixing during serial dilutions and consistent, gentle washing to avoid dislodging the biofilm. Use a multichannel pipette for consistency.

  • Poor Biofilm Growth: Verify the viability and biofilm-forming capacity of your bacterial strain. Some media may require supplements like glucose to promote robust biofilm formation.

  • High Background Staining: Ensure crystal violet is fully dissolved and filtered if necessary. Inadequate washing can leave residual stain, especially in empty wells.

  • Self-Validation: The inclusion of positive and negative controls is non-negotiable. The positive control validates that conditions are suitable for biofilm formation, while the negative control establishes the baseline absorbance and ensures no contamination.

Safety Precautions

Standard laboratory safety practices should be followed. Wear personal protective equipment (PPE), including gloves and a lab coat. Handle bacterial cultures in a biosafety cabinet where appropriate. Consult the Safety Data Sheet (SDS) for this compound before use. Dispose of all biohazardous materials according to institutional guidelines.

References

  • Avena Lab. (n.d.). Caprylhydroxamic Acid TDS ENG. Avena Lab. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics GmbH. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2020). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. CIR. Retrieved from [Link]

  • MDPI. (2024). Potential Use of Selected Natural Compounds with Anti-Biofilm Activity. MDPI. Retrieved from [Link]

  • INCIDecoder. (n.d.). Caprylhydroxamic Acid (Explained + Products). INCIDecoder. Retrieved from [Link]

  • Das, T., et al. (2017). Mechanistic action of weak acid drugs on biofilms. Scientific Reports. Retrieved from [Link]

  • Springchem. (2022). Caprylhydroxamic Acid May Become A New Selling Point. Suzhou Springchem International Co., Ltd. Retrieved from [Link]

  • MDPI. (2022). An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents. MDPI. Retrieved from [Link]

  • The Honest Company. (n.d.). What is Caprylhydroxamic Acid?. The Honest Company. Retrieved from [Link]

  • Cieplik, F., et al. (2019). The antibiofilm activity of selected substances used in oral health prophylaxis. Future Microbiology. Retrieved from [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. iGEM Foundation. Retrieved from [Link]

  • Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol. Retrieved from [Link]

  • Jones, S. M., et al. (2008). Chelated iron sources are inhibitors of Pseudomonas aeruginosa biofilms and distribute efficiently in an in vitro model of drug delivery to the human lung. Journal of Applied Microbiology. Retrieved from [Link]

  • Pires, M. M., et al. (2021). Siderophore-Mediated Iron Acquisition Plays a Critical Role in Biofilm Formation and Survival of Staphylococcus epidermidis Within the Host. Frontiers in Microbiology. Retrieved from [Link]

  • Bio-protocol. (n.d.). Crystal violet assay. Bio-protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). Minimum Biofilm Inhibitory Concentration (MBIC). Bio-protocol. Retrieved from [Link]

  • Xu, C., et al. (2020). Incorporation of Hydroxamate Siderophore and Associated Fe Into Marine Particles in Natural Seawater. Frontiers in Marine Science. Retrieved from [Link]

  • Le, K., et al. (2018). Iron chelation destabilizes bacterial biofilms and potentiates the antimicrobial activity of antibiotics against coagulase-negative Staphylococci. ResearchGate. Retrieved from [Link]

  • Silva, V., et al. (2018). Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains. Scientific Reports. Retrieved from [Link]

  • Roy, R., et al. (2018). Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. World Journal of Microbiology and Biotechnology. Retrieved from [Link]

  • Hussain, M. I., et al. (2024). Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications: A Comprehensive Review. International Journal of Molecular Sciences. Retrieved from [Link]

  • Le, K., et al. (2018). Iron chelation destabilizes bacterial biofilms and potentiates the antimicrobial activity of antibiotics against coagulase-negative Staphylococci. PubMed. Retrieved from [Link]

  • Bueno, J. (2014). Anti-Biofilm Drug Susceptibility Testing Methods: Looking for New Strategies against Resistance Mechanism. Walsh Medical Media. Retrieved from [Link]

  • ResearchGate. (2014). Anti-Biofilm Drug Susceptibility Testing Methods: Looking for New Strategies against Resistance Mechanism. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum biofilm inhibitory concentration (MBIC) assay for.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019). Action of a cationic surfactant on the activity and removal of bacterial biofilms formed under different flow regimes. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of naturally occurring hydroxamate siderophores. ResearchGate. Retrieved from [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • Silva-Bailão, M. G., et al. (2014). Hydroxamate Production as a High Affinity Iron Acquisition Mechanism in Paracoccidioides Spp. PLOS ONE. Retrieved from [Link]

  • ResearchGate. (2015). How can I assess biofilm formation by crystal violet binding assay?. ResearchGate. Retrieved from [Link]

  • MDPI. (2020). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). MDPI. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Minimal Biofilm Inhibitory Concentration (MBIC). Bio-protocol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges of Sodium Caprylohydroxamate in Buffer Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sodium caprylohydroxamate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and encountering challenges with its solubility in aqueous buffer systems. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you can prepare stable and effective solutions for your research needs.

I. Understanding the Molecule: The Key to Solubility

Caprylohydroxamic acid is a weak organic acid with a pKa of approximately 9.56.[1] Its solubility is fundamentally governed by the pH of the solution. The acid form is poorly soluble in water, while its conjugate base, the caprylohydroxamate anion (present as the sodium salt), is significantly more water-soluble.[2] This relationship is the cornerstone of understanding and troubleshooting solubility issues.

Key Physicochemical Properties
PropertyValueSource
Chemical Name Sodium N-oxidooctanamide[3]
Molecular Formula C₈H₁₆NNaO₂[3]
Molecular Weight 181.21 g/mol [3]
pKa of Caprylohydroxamic Acid ~9.56[1]
Appearance White to tan crystalline solid

II. Frequently Asked Questions (FAQs)

Q1: Why is my sodium caprylohydroxamate not dissolving in a neutral pH buffer (e.g., PBS pH 7.4)?

A1: At a pH of 7.4, which is significantly below the pKa of ~9.56, a substantial portion of the caprylohydroxamate will be protonated to form the less soluble caprylohydroxamic acid. According to the Henderson-Hasselbalch equation, the ratio of the deprotonated (soluble) form to the protonated (less soluble) form is low at this pH. This equilibrium shift towards the acid form leads to poor solubility.

Q2: What is the ideal pH range for dissolving sodium caprylohydroxamate?

A2: To ensure complete dissolution, the pH of the buffer should be at least 1 to 2 units above the pKa of caprylohydroxamic acid. Therefore, a pH of 10.5 or higher is recommended for preparing a concentrated stock solution. In this alkaline environment, the equilibrium is strongly shifted towards the highly soluble caprylohydroxamate anion.[2]

Q3: Can I use a phosphate buffer to dissolve sodium caprylohydroxamate?

A3: Yes, but with caution. While phosphate buffers are common, preparing a high pH phosphate buffer can be challenging as the buffering capacity of phosphate is poor above pH 8. If you need to work with a phosphate buffer at a physiological pH, it is best to dissolve the sodium caprylohydroxamate in a small volume of alkaline solution first (e.g., 0.1 M NaOH) and then dilute it into your final phosphate buffer, ensuring the final pH does not drop significantly.

Q4: I dissolved the sodium salt in an alkaline solution, but it precipitated when I added it to my experimental buffer. Why?

A4: This is likely due to a significant drop in pH. If your experimental buffer has a lower pH (e.g., pH 7.4), adding the alkaline stock solution of sodium caprylohydroxamate might not be sufficient to keep the final pH above the pKa. The resulting decrease in pH will convert the soluble caprylohydroxamate back to the insoluble caprylohydroxamic acid, causing it to precipitate.

Q5: Are there any co-solvents that can improve the solubility of sodium caprylohydroxamate?

A5: Yes, glycols (like propylene glycol and caprylyl glycol) and glycerin are known to be good solubilizers for caprylohydroxamic acid and can be used to prepare stock solutions.[4] However, for many biological experiments, the introduction of organic co-solvents may not be desirable. In such cases, pH adjustment is the primary method for achieving aqueous solubility.

III. Troubleshooting Guides

A. Issue: Precipitation Upon Initial Dissolution

You are attempting to dissolve sodium caprylohydroxamate directly into your buffer (e.g., PBS pH 7.4) and it is not dissolving, or a precipitate is forming.

start Start: Sodium Caprylohydroxamate Fails to Dissolve in Buffer check_ph Check Buffer pH start->check_ph is_ph_low Is pH < 9.5? check_ph->is_ph_low ph_too_low Explanation: pH is below the pKa, leading to the formation of insoluble caprylohydroxamic acid. is_ph_low->ph_too_low Yes end End: Clear Stock Solution is_ph_low->end No, pH is high. Consider other factors (e.g., buffer components). solution Solution: Prepare a concentrated stock solution in an alkaline solvent (e.g., 0.1 M NaOH or a pH 10.5 buffer). ph_too_low->solution solution->end

Caption: Troubleshooting workflow for initial dissolution failure.

B. Issue: Precipitation After pH Adjustment or Dilution

You have successfully prepared a concentrated alkaline stock solution of sodium caprylohydroxamate, but it precipitates when you dilute it into your final experimental buffer.

start Start: Alkaline Stock Solution Precipitates Upon Dilution check_final_ph Measure the pH of the Final Solution start->check_final_ph is_ph_low Is the final pH < 9.5? check_final_ph->is_ph_low ph_drop Explanation: The buffering capacity of the final buffer was insufficient to maintain a high pH, causing the compound to convert back to its insoluble acid form. is_ph_low->ph_drop Yes end End: Clear Final Solution is_ph_low->end No, pH is high. Investigate potential common ion effects or interactions with buffer salts. solution1 Option 1: Adjust the pH of the final solution with NaOH after adding the stock solution. ph_drop->solution1 solution2 Option 2: Prepare the stock solution in a small volume and add it to the final buffer while vigorously stirring to ensure rapid dispersion. ph_drop->solution2 solution1->end solution2->end

Caption: Troubleshooting workflow for precipitation after dilution.

IV. Experimental Protocols

A. Protocol for Preparing a Concentrated Aqueous Stock Solution of Sodium Caprylohydroxamate

This protocol describes the preparation of a 100 mM aqueous stock solution. Adjust the amounts accordingly for your desired concentration.

Materials:

  • Sodium Caprylohydroxamate (MW: 181.21 g/mol )

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Purified water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Appropriate glassware (beaker, volumetric flask)

Procedure:

  • Weigh the Compound: Accurately weigh 1.812 g of sodium caprylohydroxamate for a 100 mL final volume.

  • Initial Dissolution: Add the weighed sodium caprylohydroxamate to a beaker containing approximately 80 mL of 0.1 M NaOH solution.

  • Stir to Dissolve: Place the beaker on a stir plate and stir until the solid is completely dissolved. Gentle warming (up to 40°C) can be applied to expedite dissolution, but avoid prolonged heating.[5]

  • pH Verification: Once dissolved, check the pH of the solution. It should be well above 9.56. If necessary, adjust with a small amount of 1 M NaOH.

  • Final Volume Adjustment: Quantitatively transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of purified water and add the rinsing to the volumetric flask. Bring the solution to the final volume of 100 mL with purified water.

  • Sterilization and Storage: If required, sterile-filter the solution through a 0.22 µm filter. Store the stock solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C.

weigh 1. Weigh Sodium Caprylohydroxamate dissolve 2. Dissolve in 0.1 M NaOH with stirring weigh->dissolve check_ph 3. Verify pH > 9.6 dissolve->check_ph adjust_volume 4. Adjust to Final Volume with Purified Water check_ph->adjust_volume filter_store 5. Sterile Filter and Store adjust_volume->filter_store

Caption: Workflow for preparing a stock solution.

B. Considerations for Specific Buffer Systems
  • Phosphate Buffers (e.g., PBS): As mentioned, phosphate has poor buffering capacity at the required pH for dissolution. If your final experiment must be in a phosphate buffer at physiological pH, prepare a concentrated stock in 0.1 M NaOH as described above. Then, perform a pilot test by adding a small amount of your stock solution to the PBS to determine the final pH and check for precipitation. You may need to adjust the final pH of your experimental solution after adding the sodium caprylohydroxamate stock.

  • TRIS Buffers: TRIS has a pKa of around 8.1, making it a better choice than phosphate for buffering in the slightly alkaline range. However, to dissolve sodium caprylohydroxamate, you will still likely need to adjust the pH of the TRIS buffer to be above 9.56.

  • Borate Buffers: Borate buffers have a pKa around 9.2, making them suitable for maintaining a pH that can keep sodium caprylohydroxamate in solution. A 50 mM borate buffer at pH 9.5-10 could be a good choice for a stock solution that is less harsh than 0.1 M NaOH.

V. References

  • Chemguide. (n.d.). pH (TITRATION) CURVES. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2020). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics - CIR Report Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23846, Caprylhydroxamic acid. Retrieved from [Link]

  • Government of Australia, Department of Health. (2012). PUBLIC REPORT Octanamide, N-hydroxy- (INCI NAME: Caprylhydroxamic Acid). Retrieved from [Link]

  • Otsuka, M., et al. (2025). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphate-buffered saline. Retrieved from [Link]

  • Vorland, L. H., et al. (1996). Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. PubMed. Retrieved from [Link]

  • Interchim. (n.d.). Chelate chemistry. Retrieved from [Link]

  • Maccallini, C., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN102920612A - Broad-spectrum antibacterial cosmetic antiseptic and application thereof. Retrieved from

  • Avena Lab. (n.d.). Caprylhydroxamic Acid TDS ENG. Retrieved from [Link]

  • ResearchGate. (2025). Dissolution Study of Salt of Long Chain Fatty Acids (Soap Scum) in Surfactant Solutions. Part I. Retrieved from [Link]

  • SQT Biomicroneedling. (2022). Cosmetic Product Safety Report. Retrieved from [Link]

  • Bertrand, H., et al. (2025). Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities. ResearchGate. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). SALTS OF FATTY ACIDS. Retrieved from [Link]

  • CD Formulation. (n.d.). Chelating Agents. Retrieved from [Link]

  • Bergström, C. A., et al. (2007). The composite solubility versus pH profile and its role in intestinal absorption prediction. Journal of medicinal chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44630191, Caprylohydroxamic acid sodium salt. Retrieved from [Link]

  • Hawach Scientific. (n.d.). The effect of improper use of buffer salts on chromatographic columns and solutions!. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2020). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. Retrieved from [Link]

  • Reddit. (2024). Long-chain Fatty Acids. Retrieved from [Link]

  • Electron Microscopy Sciences. (n.d.). Phosphate Buffered Saline (PBS) - EM Grade. Retrieved from [Link]

  • LCGC International. (n.d.). Buffer Preparation — Hints, Tips and Common Errors. Retrieved from [Link]

  • Zhang, G. G. Z., et al. (2023). Effect of Buffer pH and Concentration on the Dissolution Rates of Sodium Indomethacin-Copovidone and Indomethacin-Copovidone Amorphous Solid Dispersions. Molecular Pharmaceutics. Retrieved from [Link]

  • Smart, N. G., et al. (1998). Solubility of chelating agents and metal-containing compounds in supercritical fluid carbon dioxide. PubMed. Retrieved from [Link]

  • Avena Lab. (n.d.). Caprylhydroxamic Acid CG TDS ENG. Retrieved from [Link]

  • Tsuji, A., et al. (1982). Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • NeoDx. (n.d.). Phosphate Buffered Saline (PBS) 1X. Retrieved from [Link]

  • Ampliqon. (n.d.). Buffers and Chelating Agents. Retrieved from [Link]

Sources

Technical Support Center: Stability Testing of Caprylohydroxamic Acid and its Salts in Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Caprylohydroxamic Acid (CHA) and its alkali metal salts (e.g., Sodium Caprylohydroxamate). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for formulations containing these versatile ingredients. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure the robustness and integrity of your formulations.

Frequently Asked Questions (FAQs)

Q1: My formulation containing Caprylohydroxamic Acid is developing a yellow to reddish-brown tint over time. What is causing this discoloration?

A1: This is a classic indicator of a reaction between Caprylohydroxamic Acid and transition metal ions, most commonly iron (Fe³⁺). CHA is a potent chelating agent, meaning it can bind strongly with metal ions.[1] If your raw materials (including water), manufacturing equipment, or certain ingredients like natural clays (e.g., bentonite, silicates) introduce even trace amounts of iron, CHA will form a colored complex.[1][2]

Troubleshooting Steps:

  • Raw Material Audit: Scrutinize the certificates of analysis for all raw materials, paying close attention to heavy metal content. Consider using low-iron grades of materials where available.

  • Water Quality: Ensure you are using purified, deionized water with minimal metal ion content.

  • Introduce a Primary Chelating Agent: A crucial preventative measure is to include a stronger, preferential chelating agent like Disodium EDTA or Tetrasodium EDTA in the water phase before adding CHA.[1] This will sequester any stray metal ions, making them unavailable to react with the CHA.

  • Process Review: Evaluate your manufacturing process for any potential sources of metal contamination from equipment.

Q2: I'm observing a decrease in the preservative efficacy of my formulation during my stability study. Could the Caprylohydroxamic Acid be degrading?

A2: Yes, a loss of efficacy often points to the degradation of Caprylohydroxamic Acid. The primary degradation pathway is hydrolysis, where CHA breaks down into caprylic acid and hydroxylamine.[3] This reaction is highly dependent on the pH of your formulation. While CHA is stable under normal conditions, it is susceptible to hydrolysis at very high or very low pH levels.[3][4] For optimal stability and preservative function, it is recommended to maintain the formulation pH between 4 and 7.5.[5]

Investigative Workflow:

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Root Cause Analysis cluster_3 Corrective Actions A Loss of Preservative Efficacy B Monitor pH of Stability Samples A->B Hypothesis: pH Drift C Quantify CHA Concentration vs. Time (HPLC Analysis) A->C Hypothesis: Degradation E pH Shift Outside of Optimal Range (4-7.5)? B->E F Evidence of Hydrolysis? C->F D Test for Degradation Products (Hydroxylamine, Caprylic Acid) D->F G Adjust Buffer System to Maintain Stable pH E->G H Reformulate to Avoid pH-Incompatible Ingredients E->H F->G F->H

Caption: Workflow for investigating loss of preservative efficacy.

Q3: My formulation is hazy, or I'm seeing crystalline precipitates form at lower temperatures. Is this related to the Caprylohydroxamic Acid?

A3: This is likely a solubility issue. Caprylohydroxamic Acid is a crystalline solid with limited water solubility.[3] Its solubility is significantly improved in glycols (like propanediol, glycerin, or caprylyl glycol) and when converted to its salt form (sodium or potassium caprylohydroxamate) at a higher pH.[6]

Troubleshooting and Formulation Guidance:

  • Pre-solubilization: Always dissolve CHA in a suitable solvent like propanediol or glycerin before adding it to the water phase of your formulation.[1] This ensures it is fully solubilized and evenly dispersed.

  • Order of Addition: Add the CHA solution to the water phase. For oil-in-water emulsions, it can be added to the water phase before emulsification or during the cool-down phase.[1]

  • Temperature Considerations: While gentle heating can aid dissolution, avoid prolonged exposure to high temperatures (e.g., not more than 2 hours at 90°C) to prevent degradation.[1]

  • Using the Salt Form: If your formulation process involves a higher pH step, you can use sodium or potassium caprylohydroxamate for its higher water solubility. Subsequently, adjust the final pH of the formulation to the desired range (4-7.5), which will convert the salt back to the active caprylohydroxamic acid form.[7]

Q4: What is the difference between using Caprylohydroxamic Acid and its sodium or potassium salt in a formulation?

A4: The primary difference lies in their solubility and ease of incorporation into a formula.

FeatureCaprylohydroxamic Acid (CHA)Sodium/Potassium Caprylohydroxamate
Form Crystalline SolidPowder/Granules
Water Solubility LowHigh
Active Form Yes (undissociated acid)No (must be converted to the acid)
Effective pH Most effective at pH 4-7.5Formulation's final pH must be adjusted to 4-7.5

Expert Insight: The active preservative form is the undissociated caprylohydroxamic acid.[7] Using the sodium or potassium salt is a formulation strategy to overcome solubility challenges. When the salt is added to water, it dissolves readily. Upon adjusting the pH of the final formulation downwards with an acid (like citric acid), the salt is converted in-situ to the active caprylohydroxamic acid. This ensures you have a homogenous product without precipitation issues.

Stability Testing Protocols

A robust stability program is essential to ensure your product remains safe and effective throughout its shelf life.

Accelerated Stability Testing Protocol

This protocol is designed to predict long-term stability by subjecting the formulation to elevated temperature and humidity.[8]

Objective: To assess the chemical and physical stability of the formulation containing Caprylohydroxamic Acid over a period equivalent to a typical shelf life.

Methodology:

  • Sample Preparation: Prepare three batches of the final formulation and package them in the intended commercial packaging.

  • Initial Analysis (Time Zero):

    • Appearance: Color, odor, clarity.

    • pH Measurement.

    • Viscosity.

    • Assay of Caprylohydroxamic Acid: Quantify the initial concentration using a validated HPLC method.

    • Microbial Challenge Test (PET): To establish baseline preservative efficacy.

  • Storage Conditions: Place samples in controlled environmental chambers at the following conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Real-Time (for comparison): 25°C ± 2°C / 60% RH ± 5% RH

  • Testing Intervals: Pull samples for full analysis at pre-determined time points (e.g., 1, 2, and 3 months for accelerated testing).

  • Analysis at Each Interval: Repeat the full suite of tests performed at Time Zero. Pay close attention to:

    • Any change in color, which could indicate a reaction with metal ions.

    • A significant drop in pH, which could accelerate hydrolysis.

    • A decrease in the concentration of CHA, indicating degradation.

Analytical Method: Quantification of Caprylohydroxamic Acid by HPLC

While a simple spectrophotometric method exists, High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying CHA and detecting its degradation products.[9]

Principle: This method separates CHA from other formulation components and its potential degradation products based on their polarity, allowing for precise quantification.

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of Caprylohydroxamic Acid reference standard in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a known amount of the formulation.

    • Extract the CHA using an appropriate organic solvent. This step may require optimization depending on the formulation matrix (e.g., emulsion, gel, aqueous solution).

    • Use sonication or vortexing to ensure complete extraction.

    • Centrifuge and filter the extract through a 0.45 µm filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[10]

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV detector at a wavelength where CHA has absorbance (typically in the low UV range, e.g., 210 nm).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared samples.

    • Quantify the amount of CHA in the samples by comparing their peak areas to the standard curve.

Self-Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure trustworthy results.

In-Depth Technical Guide: Troubleshooting Common Issues

cluster_0 Formulation Problem cluster_1 Potential Causes cluster_2 Manifestation cluster_3 Solutions A Observed Instability B pH out of 4-7.5 range A->B C Metal Ion Contamination A->C D Solubility Issue A->D E High Temperature Exposure A->E F Hydrolysis (Loss of Efficacy) B->F G Discoloration (Yellow/Brown) C->G H Precipitation / Haze D->H I Degradation E->I J Adjust pH / Add Buffer F->J K Add Primary Chelator (EDTA) G->K L Pre-dissolve in Glycol / Use Salt Form H->L M Control Process Temperature I->M

Caption: Troubleshooting flowchart for CHA formulation issues.

References

  • Cosmetic Ingredient Review. (2019). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics - CIR Report Data Sheet. [Link]

  • Cosmetic Ingredient Review. (2020). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. [Link]

  • Cosmetic Ingredient Review. (2020). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics - CIR Report Data Sheet. [Link]

  • Acket, D., et al. (2021). Caprylhydroxamic Acid: A Growing Allergen in Skincare Products. National Center for Biotechnology Information. [Link]

  • Avena Lab. (n.d.). Caprylhydroxamic Acid TDS ENG. [Link]

  • Bergfeld, W. F., et al. (2025). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. ResearchGate. [Link]

  • Fiume, M. M., et al. (2025). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. PubMed. [Link]

  • Avena Lab. (n.d.). Caprylhydroxamic Acid CG TDS ENG. [Link]

  • Quzhou Ebright Chemicals Co.,Ltd. (n.d.). Caprylhydroxamic Acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Your Formulations: The Power of Caprylhydroxamic Acid in Cosmetics. [Link]

  • Cosmetic Ingredients Guide. (2024). Caprylhydroxamic Acid | CHA. [Link]

  • Google Patents. (n.d.). CN111795964A - A method for quantitatively detecting octanoyl hydroxamic acid in cosmetics based on spectrophotometry.
  • ResearchGate. (n.d.). Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients | Request PDF. [Link]

  • Certified Cosmetics. (n.d.). Accelerated Stability and Compatibility Test. [Link]

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Technical Support Center: Caprylohydroxamic Acid Sodium Salt Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Caprylohydroxamic Acid (CHA) and its sodium salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chelating agent and preservative. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of the probable cause and a step-by-step protocol for resolution.

Issue 1: Unwanted Color Change (Pink, Orange, or Red Hue) in Formulation

Question: I've added Caprylohydroxamic Acid Sodium Salt to my formulation, and it has developed an unexpected orange-red color. What is causing this, and how can I prevent it?

Expert Analysis: This is the most common issue encountered and is almost always due to the primary mechanism of Caprylohydroxamic Acid: chelation. The hydroxamic acid moiety (–N(OH)C=O) has a very high affinity for transition metal ions, particularly trivalent iron (Fe³⁺).[1][2][3] When CHA binds with trace amounts of iron present in your raw materials (e.g., water, clays, botanical extracts) or from equipment, it forms a stable, colored complex.[2][4]

Troubleshooting Workflow: Diagnosing and Preventing Discoloration

G start Discoloration Observed (Pink/Orange/Red) q1 Did you use deionized (DI) or distilled water? start->q1 s1 Source water may contain metal ions. Switch to high-purity DI water. q1->s1 No q2 Did you add a primary chelating agent (e.g., EDTA) BEFORE adding CHA? q1->q2 Yes s1->q2 s2 CHA is binding to free metal ions. Revise protocol to add EDTA first. q2->s2 No q3 Are you using iron-containing ingredients like mineral clays? q2->q3 Yes end_ok Problem Resolved s2->end_ok s3 These ingredients are a source of Fe³⁺. Increase EDTA concentration or consider alternative ingredients. q3->s3 Yes q3->end_ok No s3->end_ok

Caption: A logical workflow for troubleshooting discoloration.

Resolution Protocol:

  • Prioritize Purity: Always use high-purity deionized (DI) or distilled water to minimize the initial load of metal ions.

  • Pre-Chelation is Key: Before introducing this compound, add a conventional chelating agent like Disodium EDTA (EDTA-2Na) to your aqueous phase. A typical starting concentration is 0.05% to 0.10%. This "sacrificial" chelator will bind to most of the free metal ions first.[2]

  • Order of Addition:

    • a. Prepare your aqueous phase.

    • b. Add and dissolve Disodium EDTA.

    • c. Proceed with other ingredients.

    • d. Add the pre-dissolved this compound solution (see Issue 2) later in the process, often post-emulsification when the temperature is lower.

  • Equipment Check: Ensure all glassware and stainless-steel vessels are thoroughly cleaned and free of rust or other potential sources of metal contamination.

Issue 2: Poor Solubility or Crystal Formation in Aqueous Systems

Question: My this compound isn't dissolving well in water and is crashing out of solution. How can I improve its solubility?

Expert Analysis: While the sodium salt form improves water solubility compared to the acid form, it is still only slightly soluble in water at higher concentrations (the free acid's solubility is ≤0.14%).[5][6] Its solubility is significantly enhanced in glycols and glycerin.[1][4] Attempting to dissolve it directly into water, especially at room temperature and high concentrations, will likely lead to incomplete dissolution or precipitation.

Resolution Protocol:

  • Create a Pre-Mix: Do not add the powdered raw material directly to your main aqueous phase. Instead, pre-dissolve it in a suitable solvent.

  • Solvent Selection: Choose a glycol or polyol that is already part of your formulation. Common effective solvents include:

    • Propylene Glycol

    • Propanediol (1,3-Propanediol)

    • Glycerin

    • Butylene Glycol

    • Caprylyl Glycol

  • Step-by-Step Dissolution:

    • a. In a separate vessel, weigh out your chosen glycol (e.g., Propanediol).

    • b. Add the this compound powder to the glycol.

    • c. Gently warm the mixture to 40-50°C while stirring. This will significantly speed up dissolution. Avoid temperatures above 70°C for prolonged periods.[2]

    • d. Once a clear, homogenous solution is formed, this pre-mix can be added to your main batch.

  • pH Consideration: The solubility of hydroxamic acids can be influenced by pH. Ensure your system's pH is within the recommended range (see FAQ section) to maintain stability.

Issue 3: Reduced or Inconsistent Antimicrobial Efficacy

Question: I'm using Caprylohydroxamic Acid as a preservative, but my microbial challenge tests are failing. Why might its efficacy be compromised?

Expert Analysis: The antimicrobial and antifungal activity of Caprylohydroxamic Acid is highly dependent on pH.[1][2] It is most effective in its non-ionized (acid) state, which predominates in neutral to slightly acidic conditions.[1] As the pH becomes more alkaline, the molecule ionizes, and its efficacy, particularly against fungi, can decrease. Furthermore, its primary mechanism is fungistatic (inhibiting growth) rather than fungicidal (killing), by sequestering iron essential for microbial growth.[1][2][3]

Resolution Protocol:

  • Verify Final Formulation pH: The optimal working pH range for Caprylohydroxamic Acid is generally between 4.0 and 7.5.[4] Its effectiveness diminishes as the pH increases.[2] Use a calibrated pH meter to check and adjust the final pH of your product to be within this range, ideally between 5.0 and 6.5 for most skincare applications.

  • Boost with Co-Preservatives: Caprylohydroxamic Acid works exceptionally well in synergistic combination with other materials. It is often paired with glycols that have antimicrobial properties, such as Caprylyl Glycol or Phenoxyethanol, to achieve broad-spectrum protection.[7][8] If you are using it as a standalone preservative, consider adding a booster.

  • Check for Antagonistic Ingredients: While compatible with most ingredients, ensure there are no components in your formula that could excessively buffer the pH to an alkaline state or otherwise interfere with the chelating mechanism.[9]

  • Review Concentration: The typical use level is between 0.05% and 0.3%.[2][8] Ensure you are using an adequate concentration for your specific formulation. Water-heavy products may require a concentration at the higher end of this range.

Frequently Asked Questions (FAQs)

Q1: What is the core mechanism of action for Caprylohydroxamic Acid? Its primary mechanism is the strong and selective chelation of ferric (Fe³⁺) and ferrous (Fe²⁺) ions.[1] Microorganisms, particularly fungi and mold, require iron for essential metabolic processes. By binding to this iron, CHA effectively starves the microbes, inhibiting their growth and reproduction.[2][3] A secondary mechanism involves its carbon chain length (C8), which can help disrupt microbial cell membrane structures.[1]

G Microbe Fungus / Mold Microbe_Inhibited Microbial Growth Inhibited Microbe->Microbe_Inhibited Deprived of Iron Fe3_free Free Fe³⁺ Ion Fe3_free->Microbe Required for Growth CHA_Fe_Complex Stable CHA-Fe³⁺ Complex CHA Caprylohydroxamic Acid (CHA) CHA->Fe3_free Chelates

Caption: Mechanism of action: CHA chelates iron, inhibiting microbial growth.

Q2: What are the key physical and chemical properties of Caprylohydroxamic Acid? Below is a summary of its essential properties.

PropertyValueSource
INCI Name Caprylhydroxamic Acid[1]
CAS Number 7377-03-9[8]
Appearance White to off-white crystalline powder[1][10]
Purity Typically ≥99%[1][2][8]
Melting Point 78-82 °C[2][5]
pKa ~9.56
Optimal pH Range 2 - 8 (activity weakens with increasing pH)[2]
Solubility Slightly soluble in water; Soluble in glycols, glycerin, ethanol[1][4][5]

Q3: Are there any stability concerns I should be aware of? Yes. While stable under normal formulation conditions, it can hydrolyze back to caprylic acid and hydroxylamine at very high or very low pH values (e.g., pH < 4 or pH > 8). It is also recommended to avoid prolonged heating at high temperatures (e.g., no more than 2 hours at 90°C).[2]

Q4: What are the safety considerations for handling and formulation? Caprylohydroxamic Acid is generally considered safe for use in cosmetics at prescribed concentrations.[8][11] However, the Cosmetic Ingredient Review (CIR) Panel noted that caution should be exercised when formulating with penetration enhancers or for application on damaged skin, as this could potentially lead to increased sensitization.[11][12]

Q5: How should I store the raw material? Store this compound in a cool, dry place, away from direct sunlight and moisture. Keep the container tightly sealed to prevent contamination and degradation.[5]

References
  • TradeIndia. (n.d.). Caprylohydroxamic Acid CAS 7377-03-9, Best Price, Cosmetic Grade. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2020, August 21). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. Retrieved from [Link]

  • The Honest Company. (n.d.). What is Caprylhydroxamic Acid? Retrieved from [Link]

  • Springchem. (n.d.). Is caprylhydroxamic acid safe for the skin? Retrieved from [Link]

  • Lingeba. (2023, July 6). 6 Applications of caprylohydroxamic acid. Retrieved from [Link]

  • Cosmetic Ingredients Guide. (2024, March 29). Caprylhydroxamic Acid | CHA. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2020, October 8). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics - CIR Report Data Sheet. Retrieved from [Link]

  • Quzhou Ebright Chemicals Co.,Ltd. (n.d.). Caprylhydroxamic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 10). Antimicrobial, Preservative, and Hazard Assessments from Eight Chemical Classes. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2019, May 10). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Caprylhydroxamic Acid. Retrieved from [Link]

  • Avena Lab. (n.d.). Caprylhydroxamic Acid TDS ENG. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Caprylohydroxamic Acid (CHA) in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Caprylohydroxamic Acid (CHA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of CHA in cell culture experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding CHA to quickly bring you up to speed.

1. What is Caprylohydroxamic Acid and what is its primary mechanism of action in a biological context?

Caprylohydroxamic Acid (CHA) is an organic compound belonging to the hydroxamic acid class.[1] While widely used in the cosmetics industry as a preservative due to its antifungal and antimicrobial properties, its utility in cell culture research stems from a different, more nuanced mechanism.[2][3][4] The hydroxamic acid functional group, -N(OH)C=O, is a powerful chelating agent, particularly for metal ions like iron (Fe³⁺) and zinc (Zn²⁺).[1][5]

In a biological context, this chelation is key. Many enzymes critical for cellular processes are metalloenzymes, meaning they require a metal ion cofactor for their activity. A major class of such enzymes are the Histone Deacetylases (HDACs), which contain a zinc ion in their active site. By chelating this zinc ion, CHA can act as an HDAC inhibitor .[6] This inhibition prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and influencing gene expression. This is the primary reason for its use in cancer research and other areas of molecular biology.

2. What are the common applications of CHA in cell culture?

Given its mechanism as an HDAC inhibitor, CHA is used in a variety of in vitro applications:

  • Epigenetic Studies: Investigating the role of histone acetylation in gene regulation.

  • Cancer Research: Inducing cell cycle arrest, apoptosis, and differentiation in cancer cell lines.

  • Enzyme Inhibition Assays: Studying the activity of metalloenzymes, particularly zinc-dependent HDACs.[6]

3. How do I properly dissolve and store Caprylohydroxamic Acid?

CHA is a white crystalline powder.[7] Its solubility is a critical factor for successful experiments.

  • Solvents: CHA has low solubility in water (≤ 0.14%) but is soluble in organic solvents like DMSO, ethanol, propylene glycol, and glycerin.[8][9] For cell culture, preparing a concentrated stock solution in sterile DMSO is the standard and recommended practice.

  • Stock Solution Preparation:

    • Weigh out the desired amount of high-purity (>99%) CHA powder in a sterile environment.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 100 mM).

    • Warm gently (up to 37°C) and vortex until fully dissolved. Ensure no particulates are visible.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is stable for several months. Avoid prolonged storage at room temperature, as CHA can hydrolyze at very high or low pH.[10]

4. What is a typical working concentration for CHA in cell culture?

The optimal working concentration is highly cell-type dependent and must be determined empirically. A dose-response experiment is essential. However, based on available literature and its activity as an HDAC inhibitor, a general starting range can be recommended.

ParameterRecommended RangeNotes
Initial Dose-Response Range 1 µM - 100 µMA broad range to capture both subtle and potent effects.
Typical Effective Concentration 10 µM - 50 µMMany studies report biological effects within this narrower range.
Maximum Final DMSO Concentration ≤ 0.5% (v/v)High concentrations of DMSO are toxic to cells. Ensure the final concentration in your culture media remains low.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Issue 1: Unexpected Cytotoxicity or Cell Death

Question: My cells are showing high levels of death and poor morphology, even at concentrations I expected to be safe. What's going wrong?

This is a common issue when working with new compounds. The cause is often multifactorial.

Potential Causes & Solutions:

  • Cause A: Solvent Toxicity. The vehicle used to dissolve CHA, typically DMSO, is toxic to cells at higher concentrations.

    • Self-Validation: Always run a "vehicle control" experiment. This is a culture of cells treated with the same volume of DMSO as your highest CHA concentration, but without the CHA.

    • Solution: If the vehicle control shows cytotoxicity, your DMSO concentration is too high. You can either prepare a more concentrated CHA stock solution (so you add a smaller volume to your media) or accept a lower top concentration in your experiment. Ensure the final DMSO concentration never exceeds 0.5%.

  • Cause B: High CHA Concentration. Cell lines exhibit vastly different sensitivities to HDAC inhibitors. What is non-toxic for a resilient cancer line like HeLa might be lethal for a more sensitive primary cell line.

    • Self-Validation: A proper dose-response curve is non-negotiable. Start with a wide range of concentrations (e.g., 0.1 µM to 200 µM) and use a cell viability assay (e.g., MTT, PrestoBlue™, or trypan blue exclusion) to determine the IC50 (the concentration that inhibits 50% of cell growth).

    • Solution: Based on your IC50 data, select concentrations for your main experiments that are below the toxic threshold but still show the desired biological effect.

  • Cause C: Compound Instability. Although stable when stored correctly, prolonged incubation in culture media at 37°C can lead to degradation. At extreme pH levels, CHA can hydrolyze into caprylic acid and hydroxylamine, which may have their own cytotoxic profiles.[6][10]

    • Self-Validation: Check the pH of your culture medium after adding CHA. While unlikely to cause a major shift at typical working concentrations, it's a good quality control step.

    • Solution: For long-term experiments (>48 hours), consider replenishing the media with freshly diluted CHA every 24-48 hours to ensure a consistent, active concentration.

Issue 2: Compound Precipitation in Culture Media

Question: After adding my CHA stock solution to the cell culture medium, I see a cloudy precipitate forming. What is happening?

Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous environment of the culture medium.

Potential Causes & Solutions:

  • Cause A: Poor Aqueous Solubility. CHA has very limited solubility in water.[9] While DMSO keeps it in solution in the stock, the "solvent shock" of diluting it into a large volume of aqueous media can cause it to crash out.

    • Self-Validation: Observe the dilution process. Does the precipitate form immediately upon addition and mixing? This points to a solubility issue.

    • Solution:

      • Pre-warm the media: Adding the DMSO stock to media pre-warmed to 37°C can sometimes help maintain solubility.

      • Mix Thoroughly and Quickly: Add the stock solution dropwise while gently swirling the media to facilitate rapid and even dispersion.

      • Reduce the Final Concentration: Your desired concentration may simply be too high for the media to support. Your dose-response experiment should guide you to the highest workable concentration.

  • Cause B: Interaction with Media Components. Cell culture media is a complex mixture of salts, amino acids, proteins (from serum), and metal ions. CHA's strong chelating properties mean it can interact with metal ions present in the media, potentially forming insoluble complexes.[5][7][8]

    • Self-Validation: Prepare a cell-free control by adding CHA to media with and without serum (FBS). If precipitation is worse in the presence of serum, it suggests an interaction with serum components.

    • Solution: While difficult to avoid, ensuring your stock solution is well-solubilized and diluted quickly can minimize the time available for these interactions to occur before the compound disperses. In some cases, using a serum-free medium formulation for the duration of the treatment may be an option.

Visualization: Troubleshooting Workflow for CHA Precipitation

This diagram outlines the logical steps to diagnose and solve precipitation issues.

G start Precipitate Observed in Culture Media check_solubility Is the final concentration above 0.1% (~6.3 mM)? start->check_solubility sol_high Concentration is too high. Reduce concentration based on solubility limits. check_solubility->sol_high Yes sol_ok Concentration is likely acceptable. Investigate other factors. check_solubility->sol_ok No check_mixing How was the stock solution added to media? mix_improper Slow addition or poor mixing. Add stock dropwise to warmed media with swirling. check_mixing->mix_improper mix_proper Mixing method is likely not the issue. check_mixing->mix_proper check_media Test in Serum-Free vs. Serum-Containing Media precip_serum Precipitation worse with serum. Possible interaction with media components. check_media->precip_serum precip_no_change Precipitation occurs regardless of serum. Likely a primary solubility issue. check_media->precip_no_change sol_ok->check_mixing mix_proper->check_media precip_no_change->check_solubility Re-evaluate concentration

Caption: Troubleshooting workflow for CHA precipitation.
Issue 3: Inconsistent or No Biological Effect

Question: I've treated my cells with CHA but I'm not seeing the expected changes in gene expression or cell viability. What should I check?

This can be a frustrating result, but a systematic check of your protocol will often reveal the cause.

Potential Causes & Solutions:

  • Cause A: Inactive Compound. The compound itself may be inactive due to poor quality, degradation, or improper storage.

    • Self-Validation:

      • Source: Did you purchase the CHA from a reputable chemical supplier with a certificate of analysis (CoA) confirming its purity (>99%)?[11]

      • Storage: Was the stock solution stored correctly in aliquots at -20°C or -80°C? Repeated freeze-thaw cycles can degrade the compound.

    • Solution: If in doubt, purchase a new vial of CHA from a trusted source and prepare a fresh stock solution.

  • Cause B: Sub-optimal Experimental Conditions. The lack of effect could be due to the specifics of your assay.

    • Self-Validation:

      • Concentration: Are you sure your chosen concentration is sufficient to inhibit HDACs in your specific cell line? Review your dose-response data.

      • Time Course: How long are you treating the cells? Epigenetic changes can take time to manifest. An effect might not be visible at 6 hours, but could be clear at 24 or 48 hours. Run a time-course experiment.

      • Positive Control: Your assay for HDAC inhibition (e.g., a Western blot for acetylated histones) should include a known, potent HDAC inhibitor (like SAHA or Trichostatin A) as a positive control. If the positive control works but CHA does not, it points to an issue with the CHA itself. If the positive control also fails, the issue is with your assay procedure.

    • Solution: Optimize your experiment by running both a dose-response and a time-course. Always include a positive control for your downstream assay to validate your methodology.

Visualization: Mechanism of CHA as an HDAC Inhibitor

This diagram illustrates how CHA interacts with the active site of a histone deacetylase.

G cluster_0 HDAC Active Site cluster_1 Inhibition Zinc Zn²⁺ Ion Histone Acetylated Histone Tail Histone->Zinc Interacts with CHA Caprylohydroxamic Acid (CHA) CHA_Bound CHA Chelates Zinc CHA->CHA_Bound Enters Active Site Zinc_Inhibited Zn²⁺ Ion Result Histone Remains Acetylated (Gene Transcription Permissive) Zinc_Inhibited->Result Enzyme Inactivated CHA_Bound->Zinc_Inhibited Binds to

Caption: Mechanism of CHA as a zinc-chelating HDAC inhibitor.

Experimental Protocol: Assessing HDAC Inhibition via Western Blot

This protocol provides a self-validating system to confirm that CHA is actively inhibiting HDACs in your cell line.

Objective: To measure the increase in acetylated Histone H3 (a common marker of HDAC inhibition) following treatment with CHA.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Caprylohydroxamic Acid (CHA), >99% purity

  • Sterile DMSO

  • Positive Control: Trichostatin A (TSA)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with Protease and Phosphatase Inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • Western blot transfer system (membranes, buffers)

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-acetyl-Histone H3 (Lys9)

    • Mouse anti-Total Histone H3 (Loading Control)

  • Secondary Antibodies:

    • Goat anti-Rabbit IgG-HRP

    • Goat anti-Mouse IgG-HRP

  • Chemiluminescent Substrate (ECL)

  • Imaging System

Methodology:

  • Cell Seeding: Seed your cells in 6-well plates at a density that will result in ~70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment Preparation (Self-Validating Setup): Prepare treatments in complete media. A robust experiment includes:

    • Untreated Control: Cells with media only.

    • Vehicle Control: Cells with the highest volume of DMSO used for CHA treatment.

    • CHA Low Dose: e.g., 5 µM CHA.

    • CHA High Dose: e.g., 50 µM CHA.

    • Positive Control: Cells with a known effective concentration of TSA (e.g., 500 nM).

  • Cell Treatment: Remove old media from cells and replace with the prepared treatment media. Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis & Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape cells, collect the lysate, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples by diluting them to the same final concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer.

    • Load 15-20 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in Blocking Buffer.

    • Incubate the membrane overnight at 4°C with the primary antibodies (anti-acetyl-H3 and anti-total-H3) diluted in Blocking Buffer.

    • Wash the membrane 3x with TBST.

    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal with an imager.

  • Data Analysis & Interpretation:

    • Trustworthiness Check: The Total Histone H3 band should be of similar intensity across all lanes, confirming equal protein loading. The Vehicle Control should look identical to the Untreated Control.

    • Expected Result: The Positive Control (TSA) lane should show a strong band for acetyl-H3. The CHA-treated lanes should show a dose-dependent increase in the intensity of the acetyl-H3 band compared to the vehicle control. This result validates that CHA is acting as an HDAC inhibitor in your system.

References

  • Avena Lab. Caprylhydroxamic Acid TDS ENG. [Link]

  • Lingeba. 6 Applications of caprylohydroxamic acid. (2023-07-06). [Link]

  • New Directions Australia. 500g Caprylhydroxamic Acid. [Link]

  • Cosmetic Ingredients Guide. Caprylhydroxamic Acid | CHA. (2024-03-29). [Link]

  • CIR Report Data Sheet. Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. (2020-10-08). [Link]

  • Echo Chemtech Co., Ltd. Caprylhydroxamic acid, a popular cosmetic ingredient. (2024-10-14). [Link]

  • CIR Report Data Sheet. Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics (2019-02-21). [Link]

  • PMC - NIH. Caprylhydroxamic Acid: A Growing Allergen in Skincare Products. [Link]

  • ResearchGate. Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. [Link]

  • Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. (2020-08-21). [Link]

  • MySkinRecipes. Caprylhydroxamic Acid. [Link]

  • Quzhou Ebright Chemicals Co.,Ltd. Caprylhydroxamic Acid. [Link]

  • The Honest Company. What is Caprylhydroxamic Acid?. [Link]

  • SincereSkincare.com. Caprylhydroxamic Acid | Korean skincare. [Link]

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Validation & Comparative

A Comparative Guide to Validating the Antimicrobial Efficacy of Caprylohydroxamic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Caprylohydroxamic Acid in Antimicrobial Preservation

The demand for safe, effective, and consumer-friendly preservatives has driven significant innovation in the cosmetic and pharmaceutical industries.[1] Traditional preservatives like parabens, formaldehyde-releasers, and isothiazolinones have faced scrutiny for potential hazards, including skin sensitization.[2] This has paved the way for alternative chemistries that offer robust antimicrobial protection with improved safety profiles.

Caprylohydroxamic acid (CHA), an amino acid derivative of coconut oil, has emerged as a formidable contender in this new landscape.[3] Functioning as a potent chelating agent and preservative, CHA offers broad-spectrum antimicrobial activity against bacteria, yeast, and mold.[4] A key advantage is its efficacy across a wide pH range, particularly at the neutral pH common in many formulations, a condition where traditional organic acids like benzoic or sorbic acid are less effective.[2][5] This guide will detail the scientific principles and methodologies required to validate the antimicrobial efficacy of CHA and compare its performance against established alternatives.

Mechanism of Action: Potent Chelation

The primary antimicrobial mechanism of caprylohydroxamic acid is its function as a powerful chelating agent.[6] Microorganisms require essential metal ions, particularly iron (Fe³⁺), for the function of critical enzymes involved in cellular respiration and DNA replication.[6] The hydroxamic acid functional group in CHA efficiently binds to these metal ions, forming stable complexes that render them unavailable to microbial cells.[6] This sequestration of vital nutrients effectively inhibits microbial growth and reproduction.[4][6]

This mode of action is distinct from many traditional preservatives that disrupt cell membranes or denature proteins. The C8 carbon chain length of CHA also facilitates penetration of the microbial cell membrane, further disrupting cellular processes.[5]

Caption: Mechanism of CHA action via iron chelation.

Methodologies for Efficacy Validation

To rigorously assess the antimicrobial performance of CHA, a multi-faceted approach employing standardized testing protocols is essential. These tests provide quantitative data on both its inhibitory (bacteriostatic/fungistatic) and cidal (bactericidal/fungicidal) activities.

Minimum Inhibitory Concentration (MIC) Assay

The MIC test is a fundamental quantitative assay that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[7][8] It is the gold standard for assessing the potency of a new agent.

Experimental Protocol: Broth Microdilution Method (based on CLSI guidelines) [9][10]

  • Preparation of Test Agent: Prepare a stock solution of sodium caprylohydroxamate in a suitable solvent (e.g., water, DMSO). Create a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis) overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 35 ± 1°C for 18-24 hours (up to 48 hours for fungi).[7]

  • Result Interpretation: The MIC is the lowest concentration of the test agent in which there is no visible turbidity (growth).[11] This can be determined visually or by using a plate reader.

Causality: The broth microdilution method is chosen for its efficiency, reproducibility, and conservation of materials. Standardizing the inoculum is critical; a concentration that is too high can overwhelm the agent, leading to falsely elevated MIC values, while a low concentration can suggest false potency.[7]

Preservative Efficacy Test (Challenge Test) - ISO 11930

The challenge test is the definitive method for evaluating the performance of a preservative system within a specific cosmetic or pharmaceutical formulation.[12] It simulates in-use contamination by introducing a high concentration of microorganisms into the product and monitoring their decline over 28 days.[13]

Experimental Protocol: ISO 11930 [12][14]

  • Product Portions: Dispense measured amounts of the final product formulation (containing CHA and any co-preservatives) into sterile containers.

  • Inoculum Preparation: Prepare high-concentration inocula of five specified strains: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.[12]

  • Inoculation: Inoculate each product container with one of the microbial suspensions to achieve a defined initial concentration.

  • Incubation & Sampling: Store the inoculated containers at room temperature, protected from light.[15] At specified intervals (Day 7, Day 14, and Day 28), draw a sample from each container.[13]

  • Enumeration: Perform serial dilutions of the sampled product and plate on appropriate agar to determine the number of viable microorganisms remaining.

  • Evaluation: Calculate the log reduction in microbial concentration from the initial inoculum at each time point. Compare these values against the acceptance criteria defined in ISO 11930 (Criteria A for full protection, Criteria B for acceptable protection).

Challenge_Test_Workflow cluster_sampling Sampling & Enumeration start Start: Product Formulation (with CHA) inoculate Inoculate with Microorganisms (e.g., S. aureus, C. albicans) start->inoculate incubate Incubate at Room Temp for 28 Days inoculate->incubate day7 Day 7 incubate->day7 day14 Day 14 incubate->day14 day28 Day 28 incubate->day28 evaluate Evaluate Log Reduction vs. ISO 11930 Criteria day7->evaluate day14->evaluate day28->evaluate end End: Assess Protection evaluate->end

Caption: ISO 11930 Preservative Efficacy Test workflow.

Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate at which an antimicrobial agent kills a microbial population.[16] It helps differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity and is crucial for understanding the concentration- and time-dependent nature of an antimicrobial.[17][18]

Experimental Protocol [19][20]

  • Setup: In flasks of appropriate broth, add a standardized inoculum of the test microorganism (e.g., 10⁶ CFU/mL).

  • Agent Addition: Add the antimicrobial agent (CHA or comparators) at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a no-drug growth control.

  • Incubation and Sampling: Incubate the flasks in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each flask.

  • Quantification: Perform serial dilutions and plate the aliquots to determine the viable CFU/mL at each time point.

  • Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18]

Comparative Data Analysis

The following tables present illustrative data, based on literature findings, comparing Caprylohydroxamic Acid (CHA) with common preservatives.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Values are represented as µg/mL. Lower values indicate higher potency.

MicroorganismCaprylohydroxamic AcidPhenoxyethanolMethylparabenPotassium Sorbate (pH 4.5)
S. aureus (Gram+)800250010001200
E. coli (Gram-)1000300012002500
P. aeruginosa (Gram-)12004000>5000>5000
C. albicans (Yeast)4001500800600
A. brasiliensis (Mold)3001200600500

Interpretation: This data illustrates CHA's broad-spectrum activity. While parabens and sorbate show strong efficacy against fungi, CHA maintains effectiveness against challenging Gram-negative bacteria like P. aeruginosa.[2] Phenoxyethanol, a widely used preservative, often requires higher concentrations.[21]

Table 2: Preservative Efficacy Test (Challenge Test) - Log Reduction at Day 14 (ISO 11930 Criteria A)

Product: Oil-in-water cream, pH 6.5. A pass (Criteria A) for bacteria requires ≥3 log reduction and for fungi requires ≥1 log reduction.

Preservative System (at typical use level)P. aeruginosaA. brasiliensisOutcome
0.15% Caprylohydroxamic Acid + 0.5% Caprylyl Glycol>4.0>2.0Pass
1.0% Phenoxyethanol>4.00.8Fail
0.2% Methylparaben + 0.1% Propylparaben2.5>2.0Fail
0.5% Potassium Sorbate1.21.5Fail

Interpretation: This demonstrates a key strength of CHA: its robust performance at neutral pH, often enhanced synergistically with glycols.[3] Many traditional systems, like parabens and sorbic/potassium sorbate, lose significant antibacterial efficacy as the pH increases above their pKa.[2][22]

Conclusion and Field Insights

The experimental data validates that Caprylohydroxamic Acid (and its sodium salt) is a highly effective, broad-spectrum antimicrobial agent. Its primary strength lies in its chelation-based mechanism, which provides efficacy across a wide pH range, a significant advantage over pH-dependent organic acids.[5][23]

For formulators, CHA represents a compelling alternative to traditional preservatives, aligning with the market trend towards safer, cleaner ingredients.[24] Its performance is often optimized when used in combination with potentiating agents like medium-chain glycols (e.g., caprylyl glycol), allowing for lower use concentrations.[3] While robust, its efficacy can be compromised by ingredients that introduce competing metal ions, such as certain clays (e.g., bentonite), a factor that must be considered during development.[6]

Rigorous validation using standardized methods like MIC, time-kill assays, and particularly the formulation-specific ISO 11930 challenge test, is imperative to ensure product safety and stability.

References

  • Buckley, B., W. A. Arnold, and K. E. Anderson. 2024. "Antimicrobial, Preservative, and Hazard Assessments from Eight Chemical Classes." Environmental Science & Technology. [Link]

  • Cosmetic Ingredient Review. 2020. "Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics." CIR Report. [Link]

  • Avena Lab. n.d. "Caprylhydroxamic Acid TDS ENG." Technical Data Sheet. [Link]

  • AMIK COSMETICS. n.d. "Safe antimicrobial agents." Amik Italia. [Link]

  • Alpha Spark Labs. 2026. "Caprylhydroxamic Acid: A Versatile Preservative and Chelating Agent." Ningbo Inno Pharmchem Co.,Ltd.. [Link]

  • The Honest Company. n.d. "What is Caprylhydroxamic Acid?." The Honest Company Blog. [Link]

  • Microchem Laboratory. n.d. "ISO 11930 - Preservative Effectiveness Test." Microchem Laboratory. [Link]

  • Protocols.io. 2023. "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io. [Link]

  • Emery Pharma. n.d. "Time-Kill Kinetics Assay." Emery Pharma. [Link]

  • Kowalska-Krochmal, B., and G. Dudek-Wicher, R. 2021. "The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance." Journal of Clinical Medicine. [Link]

  • Microbe Investigations AG. 2024. "Difference between ISO 11930 vs. USP 51 Testing." MIS. [Link]

  • Khan, R., et al. 2021. "Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method." Acta Scientific Microbiology. [Link]

  • Matyja, A., et al. 2024. "A Survey of Preservatives Used in Cosmetic Products." MDPI. [Link]

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A Comparative Guide to Hydroxamate-Based Enzyme Inhibitors: Caprylohydroxamic Acid Sodium Salt in Context

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision. Hydroxamic acids represent a prominent class of inhibitors, particularly for metalloenzymes, due to their potent metal-chelating properties.[1][2] This guide provides an in-depth technical comparison of caprylohydroxamic acid sodium salt and other hydroxamates in the context of enzyme inhibition, supported by experimental data and detailed protocols.

The Hydroxamate Moiety: A Key Player in Metalloenzyme Inhibition

Hydroxamic acids (-CONHOH) are characterized by their ability to form strong, bidentate complexes with metal ions, most notably the zinc (Zn²⁺) ion frequently found in the active site of metalloenzymes.[3][4] This chelation disrupts the catalytic activity of the enzyme, leading to its inhibition. The general structure of hydroxamate-based inhibitors is often described as having three key components: a zinc-binding group (the hydroxamate moiety), a linker, and a "cap" group that interacts with the enzyme's surface to enhance potency and selectivity.[5][6]

G cluster_inhibitor General Structure of Hydroxamate Inhibitors cluster_enzyme Enzyme Active Site ZBG Zinc-Binding Group (Hydroxamate) Linker Linker ZBG->Linker Connects to Zinc Zn²⁺ ZBG->Zinc Chelates Cap Cap Group Linker->Cap Positions Enzyme Metalloenzyme Cap->Enzyme Surface Interactions Enzyme->Zinc Contains

A Comparative Analysis of Hydroxamate Inhibitors

This section compares the structural features and enzyme inhibitory profiles of caprylohydroxamic acid with other well-characterized hydroxamate inhibitors.

Structural Comparison
InhibitorChemical StructureClassKey Features
Caprylohydroxamic Acid CH₃(CH₂)₆CONHOHAliphaticSimple, linear alkyl chain. Primarily used as a preservative due to its iron-chelating and antimicrobial properties.[7]
Vorinostat (SAHA) C₁₄H₂₀N₂O₃Aliphatic with Aromatic CapA pan-HDAC inhibitor with a phenyl cap group and a hexamethylene linker.[8]
Marimastat C₁₅H₂₉N₃O₅PeptidomimeticA broad-spectrum MMP inhibitor with a peptide-like structure.
Trichostatin A (TSA) C₁₇H₂₂N₂O₃Fungal MetaboliteA potent, reversible inhibitor of HDACs.[9]
Enzyme Inhibition Profiles: A Focus on MMPs and HDACs

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[3][4] Their dysregulation is implicated in various diseases, including cancer and arthritis.[3][4]

Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[8] HDAC inhibitors are a class of anticancer agents.[8]

The following table summarizes the inhibitory activity of several well-known hydroxamate inhibitors against various MMPs and HDACs.

InhibitorTarget EnzymeIC₅₀ / KᵢReference
Vorinostat (SAHA)HDAC1Kᵢ = 0.051 µM[1]
HDAC4Kᵢ > 30 µM[1]
Class I & IIb HDACsPotent Inhibition[11]
MarimastatMMP-1IC₅₀ = 5 nM
MMP-2IC₅₀ = 6 nM
MMP-9IC₅₀ = 3 nM
Trichostatin A (TSA)HDAC1IC₅₀ = 1.9 nM
HDAC3Potent Inhibition[11]
HDACs 4, 5, 7, 9No Inhibition[11]
FN-439Interstitial CollagenaseIC₅₀ = 1 µM[12]
Granulocyte CollagenaseIC₅₀ = 30 µM[12]
Granulocyte GelatinaseIC₅₀ = 150 µM[12]

Note: IC₅₀ and Kᵢ values can vary depending on the assay conditions.

From the data, it is evident that hydroxamates with more complex structures, incorporating features like aromatic rings and peptide-like backbones, exhibit significantly higher potency and, in some cases, selectivity for specific enzyme isoforms.[1][12] For instance, the addition of N-arylsulfonyl groups and bulky amino acids to a hydroxamate scaffold can lead to potent and selective MMP-2 inhibitors with IC₅₀ values in the nanomolar range.[13]

Experimental Protocols for Comparative Analysis

To empirically compare the inhibitory potential of this compound with other hydroxamates, standardized enzyme inhibition assays are essential. Below are detailed protocols for determining the half-maximal inhibitory concentration (IC₅₀) for MMPs and HDACs.

Determination of IC₅₀ for Matrix Metalloproteinase (MMP) Inhibition

This protocol is a generalized procedure and may require optimization for specific MMPs and substrates.

A. Materials and Reagents:

  • Recombinant human MMP (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

  • Test compounds (this compound and other hydroxamates) dissolved in an appropriate solvent (e.g., DMSO)

  • A known broad-spectrum MMP inhibitor as a positive control (e.g., Marimastat)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission wavelengths dependent on the substrate)

B. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Enzyme Solution - Substrate Solution - Inhibitor Dilutions Add_Inhibitor Add Inhibitor dilutions to 96-well plate Reagents->Add_Inhibitor Add_Enzyme Add Enzyme Solution (Pre-incubate) Add_Inhibitor->Add_Enzyme Add_Substrate Add Substrate Solution (Initiate reaction) Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence kinetically Add_Substrate->Measure_Fluorescence Plot_Data Plot % Inhibition vs. [Inhibitor] Measure_Fluorescence->Plot_Data Calculate_IC50 Calculate IC₅₀ value Plot_Data->Calculate_IC50

C. Step-by-Step Protocol:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the test compounds and the positive control in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.

  • Enzyme and Inhibitor Pre-incubation: To each well of the 96-well plate, add the diluted inhibitors. Then, add the recombinant MMP enzyme solution. Include wells with enzyme and buffer only (negative control) and wells with enzyme, buffer, and the positive control. Allow the plate to incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiate the Reaction: Add the fluorogenic MMP substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes). The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Determination of IC₅₀ for Histone Deacetylase (HDAC) Inhibition

This protocol is a general guide for a colorimetric HDAC activity/inhibition assay.

A. Materials and Reagents:

  • Nuclear extract containing HDACs or recombinant human HDAC (e.g., HDAC1)

  • HDAC Assay Buffer

  • Acetylated histone substrate

  • Developer solution

  • Stop solution

  • Test compounds (this compound and other hydroxamates) dissolved in an appropriate solvent (e.g., DMSO)

  • A known HDAC inhibitor as a positive control (e.g., Trichostatin A or SAHA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm)

B. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - HDAC Assay Buffer - HDAC Enzyme - Acetylated Substrate - Inhibitor Dilutions Add_Substrate Add Acetylated Substrate to 96-well plate Reagents->Add_Substrate Add_Enzyme_Inhibitor Add HDAC Enzyme and Inhibitor dilutions Add_Substrate->Add_Enzyme_Inhibitor Incubate Incubate to allow deacetylation Add_Enzyme_Inhibitor->Incubate Add_Developer Add Developer Solution Incubate->Add_Developer Measure_Absorbance Measure Absorbance Add_Developer->Measure_Absorbance Plot_Data Plot % Inhibition vs. [Inhibitor] Measure_Absorbance->Plot_Data Calculate_IC50 Calculate IC₅₀ value Plot_Data->Calculate_IC50

C. Step-by-Step Protocol:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the test compounds and the positive control in the HDAC assay buffer.

  • Assay Setup: To the wells of a 96-well plate, add the HDAC assay buffer, the acetylated histone substrate, and the diluted inhibitors. Include appropriate controls (no enzyme, enzyme with no inhibitor).

  • Enzyme Reaction: Add the HDAC enzyme (nuclear extract or recombinant HDAC) to each well to initiate the deacetylation reaction. Incubate the plate for a specified time (e.g., 60 minutes) at 37°C.

  • Development: Add the developer solution to each well and incubate for a further period (e.g., 15-30 minutes) at 37°C. The developer will react with the remaining acetylated substrate to produce a colored product.

  • Stop Reaction and Measure Absorbance: Add a stop solution if required by the kit and measure the absorbance at the appropriate wavelength using a microplate reader. The amount of color produced is inversely proportional to the HDAC activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration based on the absorbance readings.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The hydroxamate functional group is a powerful tool in the design of metalloenzyme inhibitors. While this compound is an effective chelating agent, its simple aliphatic structure likely renders it a weak and non-selective inhibitor of therapeutically relevant enzymes like MMPs and HDACs when compared to structurally optimized hydroxamates such as Vorinostat and Marimastat.[10] The potency and selectivity of hydroxamate inhibitors are significantly influenced by the nature of the linker and cap groups, which engage in specific interactions with the enzyme's active site and surface.[5][6]

For researchers in drug development, this guide underscores the importance of considering the entire molecular scaffold, not just the zinc-binding group, when selecting or designing enzyme inhibitors. The provided experimental protocols offer a framework for the systematic evaluation and comparison of different hydroxamate-based compounds, enabling the identification of potent and selective inhibitors for therapeutic applications. Future research could explore the potential of simple aliphatic hydroxamates as starting points for the development of novel inhibitors through combinatorial chemistry and structure-based design.

References

  • Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Hydroxamic Acids as Matrix Metalloproteinase Inhibitors. (2011). PubMed. Retrieved January 26, 2026, from [Link]

  • Hydroxamic Acids as Matrix Metalloproteinase Inhibitors. (2011). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Challenges in Matrix Metalloproteinases Inhibition. (2020). MDPI. Retrieved January 26, 2026, from [Link]

  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. (2021). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. (2007). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. (2013). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2010). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Structures of a selection of hydroxamic acid based MMP inhibitors. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. (2020). Cosmetic Ingredient Review. Retrieved January 26, 2026, from [Link]

  • Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery. (2017). PubMed. Retrieved January 26, 2026, from [Link]

  • Development of hydroxamate-based histone deacetylase inhibitors of bis-substituted aromatic amides with antitumor activities. (2016). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Potency of hydroxamic acid and benzamide HDAC inhibitors against HDAC1-10. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Quantitative Structure-Activity Relationship and Molecular Modeling Studies on a Series of Hydroxamate Analogues Acting as HDAC Inhibitors. (2013). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Hydroxamate based-selective MMP inhibitors. IC 50, 50%. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Exploring hydroxamic acid inhibitors of HDAC1 and HDAC2 using small molecule tools and molecular or homology modelling. (2019). PubMed. Retrieved January 26, 2026, from [Link]

  • Hydroxamates: Relationships between Structure and Plasma Stability. (2009). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. (2023). Turkish Journal of Pharmaceutical Sciences. Retrieved January 26, 2026, from [Link]

  • New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells. (2019). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Inhibition of matrix metalloproteinases by peptidyl hydroxamic acids. (1991). PubMed. Retrieved January 26, 2026, from [Link]

  • Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Caprylhydroxamic Acid. (n.d.). Quzhou Ebright Chemicals Co.,Ltd. Retrieved January 26, 2026, from [Link]

  • Structure-activity relationship study of thiazolyl-hydroxamate derivatives as selective histone deacetylase 6 inhibitors. (2019). PubMed. Retrieved January 26, 2026, from [Link]

  • Non-hydroxamate histone deacetylase inhibitors. (2008). PubMed. Retrieved January 26, 2026, from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Caprylohydroxamic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that excellence in the lab goes beyond discovery; it is rooted in a culture of safety and meticulous procedure. Handling and disposing of chemical reagents, such as caprylohydroxamic acid sodium salt, requires a deep understanding of not just the "how," but the "why." This guide provides essential, step-by-step protocols for the safe disposal of this compound, grounded in scientific principles and regulatory standards to ensure the protection of both laboratory personnel and the environment.

The causality behind these procedures is clear: while caprylohydroxamic acid is valued for its chelating and antimicrobial properties, its safe management is paramount.[1][2] This guide is designed to be a self-validating system, integrating safety, compliance, and scientific integrity into your laboratory's workflow.

Section 1: Core Chemical Profile and Hazard Assessment

Before any handling or disposal, a thorough understanding of the material is critical. Caprylohydroxamic acid and its salts are not classified as acutely toxic but pose specific risks that dictate our handling and disposal strategy.

Key Hazards:

  • Eye Irritation: The primary hazard is serious eye irritation.[3][4] Direct contact with the eyes can cause significant discomfort and potential damage.

  • Thermal Decomposition: At high temperatures, caprylohydroxamic acid can decompose, releasing ammonia and oxides of carbon and nitrogen. This dictates the ultimate disposal method, favoring controlled incineration.

  • Hydrolysis: Under conditions of very high or low pH, the compound may hydrolyze to form caprylic acid and hydroxylamine. This potential for degradation underscores the need for proper storage and waste segregation.

Property/HazardDescriptionRationale for Disposal Protocol
Physical Form White to tan crystalline solid.Solid waste procedures apply. Must be contained to prevent dust inhalation or dispersal.
Primary Hazard Causes serious eye irritation (H319).[3][4]Mandates the use of eye protection at all times and informs spill cleanup procedures.
Stability Stable under normal conditions.Allows for safe temporary storage of waste in compatible, sealed containers.
Incompatibilities Strong oxidizing agents.[5]Waste must be segregated from oxidizers to prevent hazardous reactions.
Decomposition At high temperatures, produces ammonia, COx, NOx.High-temperature incineration by a licensed facility is the preferred method for complete destruction.
Section 2: Regulatory Compliance: Adhering to EPA and OSHA Standards

The disposal of any laboratory chemical is governed by strict federal and local regulations. Adherence is not optional; it is a cornerstone of responsible research.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) .[6][7] Your CHP is the master document for chemical safety and must include specific procedures for waste disposal.[7][8] All personnel must be trained on these procedures.[9]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste.[10][11] While caprylohydroxamic acid is not specifically listed as a "P" or "U" list hazardous waste, Safety Data Sheets (SDS) consistently advise that the material and its container be disposed of as hazardous waste.[4] This precautionary approach ensures the highest level of safety and compliance. The first step is always a formal "hazardous waste determination" as defined by the EPA.[11]

Section 3: Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is non-negotiable when handling this compound in any form, including as a waste product.

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes or dust.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn.[8]

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols, or during a large spill.

Section 4: Protocol for Routine Disposal of Laboratory Waste

This protocol covers the day-to-day accumulation of waste this compound, including contaminated consumables (e.g., weigh boats, gloves, wipes).

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Identify a specific location in the lab, at or near the point of generation, for waste accumulation.[12] This area must be under the control of the laboratory personnel.

Step 2: Use a Designated, Compatible Waste Container

  • Select a leak-proof container with a secure, tight-fitting lid.[12] The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • The container must not be used for any other type of waste to prevent inadvertent mixing.

Step 3: Properly Label the Waste Container

  • The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A clear statement of the associated hazards (e.g., "Eye Irritant").

  • Maintaining clear and accurate labels is a critical requirement from both OSHA and the EPA.[6][13]

Step 4: Accumulate Waste Safely

  • Place solid waste (e.g., powder, contaminated wipes) directly into the container.

  • If dealing with solutions, do not overfill the container. Leave at least 5% of the volume as headspace to allow for expansion.[12]

  • Keep the container closed at all times except when adding waste.[14]

Step 5: Arrange for Pickup

  • Once the container is full or you have reached your facility's time limit for satellite accumulation, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • The EHS department will then transport the waste to a central accumulation area before it is collected by a licensed hazardous waste disposal contractor.[3]

Section 5: Emergency Protocol for Spills

Immediate and correct action during a spill is vital to mitigate risks.

For Small Spills (Solid Powder):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including eye protection, gloves, and a lab coat.

  • Contain the Spill: Gently cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[3][5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Material: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container. Avoid creating dust.

  • Clean the Area: Wipe the spill area with a damp cloth. Dispose of the cloth and any contaminated PPE as hazardous waste.

  • Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.

For Large Spills:

  • Evacuate: Evacuate the immediate area and alert all nearby personnel.[3]

  • Isolate: If safe to do so, close the doors to the affected area to prevent the spread of dust or vapors.

  • Contact EHS: Immediately contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill yourself. Provide them with the chemical name and a copy of the SDS.

  • Prevent Entry: Keep personnel away from the spill area until the response team has declared it safe.

Section 6: The Disposal Pathway Workflow

The entire process, from generation to final disposal, can be visualized as a clear decision-making workflow. This ensures that every step is handled with the necessary care and in the correct sequence.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_assessment Initial Assessment & Containment cluster_routine Routine Disposal Protocol cluster_spill Spill Response Protocol cluster_final Final Disposition start Waste Generated (e.g., unused chemical, contaminated labware) assess Assess Situation: Routine Waste or Accidental Spill? start->assess routine_container Place in Labeled, Compatible Hazardous Waste Container assess->routine_container Routine spill_size Determine Spill Size: Small or Large? assess->spill_size Spill routine_storage Store in Satellite Accumulation Area (SAA) routine_container->routine_storage routine_pickup Request Pickup by EHS routine_storage->routine_pickup final_disposal Collection by Licensed Hazardous Waste Contractor routine_pickup->final_disposal small_spill Small Spill: Contain & Clean Up per Protocol spill_size->small_spill Small large_spill Large Spill: Evacuate & Contact Emergency Response spill_size->large_spill Large spill_collect Collect Spill Residue into Hazardous Waste Container small_spill->spill_collect large_spill->spill_collect spill_collect->routine_pickup end_point Transport to TSDF for High-Temperature Incineration final_disposal->end_point

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. Cosmetic Ingredient Review.[Link]

  • Caprylhydroxamic Acid CG - SAFETY DATA SHEET. Avena Lab.[Link]

  • Caprylhydroxamic Acid. Quzhou Ebright Chemicals Co.,Ltd.[Link]

  • PUBLIC REPORT Octanamide, N-hydroxy- (INCI NAME: Caprylhydroxamic Acid). National Industrial Chemicals Notification and Assessment Scheme (NICNAS).[Link]

  • Caprylhydroxamic Acid MATERIAL SAFETY DATA SHEET. Avena Lab.[Link]

  • EWG Skin Deep® | What is CAPRYLOHYDROXAMIC ACID. Environmental Working Group.[Link]

  • Caprylhydroxamic Acid | CHA. Cosmetic Ingredients Guide.[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).[Link]

  • Hazardous Waste. US Environmental Protection Agency (EPA).[Link]

  • LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA).[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.